Product packaging for myristic acid, iron salt(Cat. No.:CAS No. 98978-63-3)

myristic acid, iron salt

Cat. No.: B12074625
CAS No.: 98978-63-3
M. Wt: 737.9 g/mol
InChI Key: IMRZFEJNJIFRDU-UHFFFAOYSA-K
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Description

The Significance of Metal-Carboxylate Complexes in Modern Chemistry

Metal-carboxylate complexes, which are coordination compounds formed between metal ions and carboxylate ligands (RCO₂⁻), represent a vast and significant area of modern chemistry. wikipedia.orggiqimo.com The versatility of carboxylic acids as ligands stems from their ability to coordinate with metal ions in various modes, including monodentate, bidentate, and bridging fashions. wikipedia.orgwpmucdn.com This structural flexibility allows for the formation of a wide array of architectures, from simple mononuclear complexes to intricate polynuclear and polymeric structures. giqimo.com

These complexes have attracted considerable attention not only for their fascinating structural and functional properties but also for their broad range of potential applications. giqimo.com They are pivotal in diverse fields, serving as catalysts, molecular adsorbents, and precursors for advanced optical, electronic, or magnetic materials. giqimo.comwits.ac.za The study of dinuclear and trinuclear metal-carboxylate complexes has been crucial for advancing the understanding of bonding and magnetic interactions between adjacent metal centers. wpmucdn.com In biology, carboxylate side chains from amino acids like aspartate and glutamate (B1630785) are fundamental ligands for metal ions at the active sites of numerous metalloproteins, highlighting their essential role in natural systems. wpmucdn.com

Current Research Paradigms for Iron-Fatty Acid Systems

Research into iron-fatty acid systems is a dynamic field, exploring the intricate relationship between iron homeostasis and fatty acid metabolism, as well as the material science applications of the resulting complexes. tandfonline.comnih.gov Studies have revealed a clear, though not fully understood, link between iron and omega-3 fatty acid metabolism, with significant implications for various physiological and pathological processes. tandfonline.com Iron is an essential micronutrient involved in critical cellular functions, but its excess can lead to oxidative stress through the generation of reactive oxygen species. tandfonline.com Fatty acids are also vital as energy sources, structural components of cell membranes, and signaling molecules. tandfonline.com The interplay between these two classes of molecules is a key area of investigation, particularly concerning conditions like nonalcoholic fatty liver disease and insulin (B600854) resistance. tandfonline.commdpi.com

In materials chemistry, iron-fatty acid complexes, such as iron oleate (B1233923), palmitate, and myristate, are extensively used as precursors in the thermal decomposition synthesis of monodisperse iron oxide nanoparticles. acs.orgacs.org The nature of the fatty acid chain length and the reaction conditions allow for precise control over the size and morphology of the resulting nanoparticles, which have applications in fields like magnetic resonance imaging and catalysis. nih.gov Furthermore, complexes like iron tetradecanoate (B1227901) have been investigated for creating protective, superhydrophobic coatings on metal surfaces to prevent corrosion. electrochemsci.org The interaction of fatty acids with iron oxides is also a subject of detailed study to understand adsorption mechanisms, which is relevant for applications such as lubricants and anticorrosion reagents. acs.org

Methodological Approaches in Studying Iron;tetradecanoic acid

A variety of analytical techniques are employed to characterize the structure, properties, and behavior of iron tetradecanoate and related systems. These methods provide a comprehensive understanding of the compound from its synthesis to its functional application.

Synthesis and Preparation: The most common method for preparing iron tetradecanoate is through a precipitation or metathesis reaction in a suitable solvent. socialresearchfoundation.comelectrochemsci.org For instance, an ethanolic solution of tetradecanoic acid can be reacted with an aqueous solution of Iron (III) chloride, leading to the formation of the iron tetradecanoate complex. electrochemsci.org

Spectroscopic Techniques: Infrared (IR) spectroscopy is widely used to confirm the formation of the metal carboxylate and to study its coordination mode. mdpi.com The characteristic vibrational frequencies of the carboxylate group (COO⁻) provide insight into its bonding with the iron center. mdpi.com UV-visible spectrophotometry can be used to determine the concentration of iron in a sample by forming a colored complex and measuring its absorbance. carleton.cayoutube.com

Thermal Analysis: Thermogravimetric Analysis (TGA) is a crucial technique for studying the thermal stability and decomposition of iron tetradecanoate. socialresearchfoundation.com TGA measures the change in mass of a sample as a function of temperature, allowing researchers to determine the kinetics and activation energy of the decomposition reaction. socialresearchfoundation.com For Iron(III) myristate, TGA has shown that the decomposition is a kinetically zero-order reaction. socialresearchfoundation.com

Structural and Morphological Analysis: X-ray Photoelectron Spectroscopy (XPS) is used to analyze the surface composition and chemical state of the elements in iron-fatty acid complexes. acs.org For coatings and nanoparticles derived from these complexes, techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are used to examine surface morphology and elemental composition. electrochemsci.org

Electrochemical Methods: For applications such as corrosion resistance, electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the protective performance of coatings made from iron tetradecanoate. electrochemsci.org

Table 1: Methodological Approaches for Studying Iron;tetradecanoic acid

Methodology Purpose Key Findings/Applications References
Metathesis Reaction Synthesis Preparation of Iron(III) myristate from potassium myristate and ferric chloride. socialresearchfoundation.com
Thermogravimetric Analysis (TGA) Thermal Stability Determines decomposition kinetics; found to be zero-order for Iron(III) myristate. socialresearchfoundation.com
Infrared (IR) Spectroscopy Structural Characterization Confirms carboxylate coordination to the iron center by analyzing vibrational modes. mdpi.com
UV-Visible Spectrophotometry Quantitative Analysis Measures iron concentration by forming a colored complex and analyzing absorbance. carleton.ca
X-ray Photoelectron Spectroscopy (XPS) Surface Analysis Determines elemental composition and chemical states at the surface of iron-fatty acid layers. acs.org
Electrochemical Impedance Spectroscopy (EIS) Corrosion Resistance Evaluates the protective properties of iron tetradecanoate coatings on metal alloys. electrochemsci.org
Scanning Electron Microscopy (SEM) Morphological Analysis Visualizes the surface structure and roughness of coatings and nanoparticles. electrochemsci.org

Research Gaps and Future Directions in Iron;tetradecanoic acid Studies

Despite significant progress, several research gaps and promising future directions remain in the study of iron tetradecanoate and related iron-fatty acid systems. A primary area requiring deeper investigation is the precise mechanism underlying the metabolic interactions between iron and fatty acids. tandfonline.com While a relationship is established, the molecular pathways and cross-links are not yet fully elucidated. tandfonline.com

In the realm of materials science, there is ongoing interest in refining the synthesis of iron oxide nanoparticles from iron-carboxylate precursors to achieve even greater control over their physical and magnetic properties. acs.orgnih.gov The exploration of novel iron-carboxylate complexes with different fatty acid chain lengths and functionalities could lead to materials with tailored characteristics for advanced applications, such as more efficient catalysts or next-generation data storage media. giqimo.comnih.gov The photochemical properties of iron(III)-carboxylate complexes also present a promising avenue for research, with potential applications in environmental remediation and green chemistry, such as nutrient recycling and controlled-release systems. researchgate.netresearchgate.net Further structural studies, including single-crystal X-ray diffraction, are needed to better understand the diverse coordination geometries and how they dictate the macroscopic properties of these materials. wpmucdn.comnih.gov

Table 2: Research Findings on Iron(III) Myristate

Property Value/Observation Method Reference
Melting Point 160 ºC Determination of melting point asianpubs.org
Decomposition Reaction Order Kinetically zero order Thermogravimetric Analysis (TGA) socialresearchfoundation.com
Activation Energy of Decomposition 7.67 to 38.18 k.cal / mole (range for iron soaps) Thermogravimetric Analysis (TGA) socialresearchfoundation.com
Application Precursor for iron oxide nanoparticles Thermal Decomposition acs.orgacs.org
Application Corrosion-resistant coating for Mg-Li alloy One-step immersion method electrochemsci.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H81FeO6 B12074625 myristic acid, iron salt CAS No. 98978-63-3

Properties

CAS No.

98978-63-3

Molecular Formula

C42H81FeO6

Molecular Weight

737.9 g/mol

IUPAC Name

iron(3+);tris(tetradecanoate)

InChI

InChI=1S/3C14H28O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h3*2-13H2,1H3,(H,15,16);/q;;;+3/p-3

InChI Key

IMRZFEJNJIFRDU-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.[Fe]

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathway Elucidation for Iron;tetradecanoic Acid

Controlled Synthesis of Iron;tetradecanoic acid and its Polymorphs

The controlled synthesis of iron;tetradecanoic acid is crucial for tailoring its properties for specific applications. The synthesis typically involves the reaction of an iron(III) salt, such as iron(III) chloride, with myristic acid or its salt, like sodium myristate. amazonaws.comwpmucdn.com The reaction conditions, including temperature, solvent system, and reaction time, play a significant role in the final product's characteristics. amazonaws.com Different synthesis conditions can lead to the formation of various polymorphs, which are different crystalline structures of the same compound. nih.govmdpi.comnih.gov These polymorphs can exhibit distinct physical and chemical properties.

Green Chemistry Approaches for Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing iron;tetradecanoic acid and related metal carboxylates. mdpi.com These approaches aim to reduce or eliminate the use of hazardous substances and minimize energy consumption. mdpi.comnih.gov

One prominent green approach is the use of plant-based extracts as reducing and capping agents. mdpi.com For instance, pomegranate leaf extracts, rich in biomolecules like ellagic acid and gallic acid, have been successfully used to synthesize iron-based nanoparticles. mdpi.com These natural compounds can reduce iron salts and stabilize the resulting nanoparticles, preventing their aggregation. mdpi.com While not a direct synthesis of pure iron;tetradecanoic acid, this method highlights the potential of using biomass-derived materials in the production of iron-containing compounds.

Another green strategy involves the use of enzymatic catalysis. Lipases, for example, have been employed in the synthesis of isopropyl myristate, a derivative of myristic acid, in a homogeneous reaction medium. researchgate.netnih.gov This enzymatic approach offers high selectivity and operates under mild conditions, reducing energy requirements and by-product formation. researchgate.netnih.gov The use of water or other benign solvents like ethanol (B145695) further enhances the green credentials of these synthetic routes. mdpi.commdpi.com

The following table summarizes key aspects of green synthesis approaches for related compounds, illustrating the principles applicable to iron;tetradecanoate (B1227901) synthesis.

Green Synthesis AspectDescriptionExampleReference
Solvent Choice Utilizing environmentally benign solvents like water or ethanol.Water and ethanol have been used as solvents in the microwave-assisted synthesis of iron-based metal-organic frameworks. mdpi.com
Renewable Feedstocks Using plant extracts or other biomass as sources of reactants or catalysts.Pomegranate leaf extracts containing ellagic and gallic acids used for iron nanoparticle synthesis. mdpi.com
Biocatalysis Employing enzymes like lipases to catalyze reactions under mild conditions.Lipase-catalyzed production of isopropyl myristate. researchgate.netnih.gov

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing a wide range of materials, including metal carboxylates and nanoparticles. nih.govacs.orgscispace.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times, higher yields, and often, improved product properties compared to conventional heating methods. wpmucdn.comiwmpi.orgrsc.org The rapid and uniform heating provided by microwaves can lead to faster nucleation and crystal growth, influencing the size and morphology of the resulting particles. mdpi.comnih.gov

The kinetics of microwave-assisted synthesis are a key area of investigation. Studies on related systems, such as the synthesis of metal-organic frameworks (MOFs), have shown that microwave irradiation can significantly accelerate reaction rates. mdpi.comresearchgate.net For instance, the synthesis of an iron-based MOF, MIL-53(Fe), was achieved in 2 hours using microwave heating, compared to 3 days with conventional electric heating. mdpi.com The kinetics can be influenced by various parameters, including microwave power, temperature, reaction time, and the concentration of reactants. acs.orgresearchgate.net

The table below presents a comparison of synthesis times for related materials using microwave-assisted versus conventional heating methods, highlighting the kinetic advantages of the former.

MaterialMicrowave Synthesis TimeConventional Synthesis TimeReference
MIL-53(Fe)2 hours3 days mdpi.com
MOF-530 minutes24 hours researchgate.net
Iron Oxide Nanoparticlesa few minutesNot specified iwmpi.org
Hemin/Graphene NanocompositesNot specifiedNot specified rsc.org

Hydrothermal and Solvothermal Preparation Techniques

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. nih.goviastate.edu In a hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic or inorganic solvents. iastate.edursc.orgresearchgate.net These methods are particularly useful for preparing materials that are not stable at their melting points or for controlling the size, shape, and crystallinity of the product.

For the preparation of iron;tetradecanoate and related iron carboxylates, a typical procedure would involve heating a mixture of an iron salt and myristic acid in a sealed vessel, known as an autoclave. amazonaws.com The temperature and pressure inside the autoclave can be precisely controlled, influencing the reaction pathway and the properties of the final product. For example, the synthesis of iron oleate (B1233923), a related long-chain iron carboxylate, is often carried out at elevated temperatures in a mixture of solvents like ethanol and hexane. acs.org

Varying the solvent can have a significant impact on the resulting product. For instance, in the solvothermal synthesis of iron oxide nanoparticles, using a deep eutectic solvent (a mixture of a hydrogen bond donor and acceptor) as the reaction medium offers control over the phase, size, and morphology of the nanoparticles. rsc.org

The following table outlines typical parameters for hydrothermal/solvothermal synthesis of related iron compounds.

PrecursorsSolventTemperature (°C)PressureProductReference
Iron(III) chloride, Sodium oleateWater, Ethanol, Hexanes70AutogenicIron oleate acs.org
Iron(III) chloride, 2-aminoterephthalic acidWater, Ethanol, or DMF100-150AutogenicIron-based MOFs mdpi.com
Iron saltDeep Eutectic SolventVariedAutogenicIron oxide nanoparticles rsc.org

Templated Synthesis and Self-Assembly Strategies

Templated synthesis and self-assembly are powerful strategies for creating nanostructured materials with controlled architectures. researchgate.nettdx.cat In templated synthesis, a pre-existing structure (the template) is used to direct the formation of the desired material. This can be a "hard" template, such as a porous membrane, or a "soft" template, like a surfactant micelle.

Self-assembly, on the other hand, is a process where individual components spontaneously organize into ordered structures due to specific interactions between them. researchgate.net For iron;tetradecanoate, which is an amphiphilic molecule with a polar head (the carboxylate group) and a nonpolar tail (the hydrocarbon chain), self-assembly is a particularly relevant phenomenon. atamanchemicals.com In solution, these molecules can self-assemble into various structures, such as micelles or bilayers, which can then serve as templates for the formation of more complex materials. asianpubs.orgasianpubs.org

For instance, long-chain iron carboxylates, including iron myristate, have been used as precursors for the synthesis of iron oxide nanoparticles with various shapes, such as spheres, stars, and cubes. acs.org The self-assembly of the iron carboxylate molecules in the reaction medium is thought to play a crucial role in determining the final morphology of the nanoparticles. acs.org Similarly, the formation of thin protective films of copper tetradecanoate on metal surfaces has been attributed to the self-assembly of the molecules into a flower-like microstructure. mdpi.com

Mechanistic Investigations of Iron-Myristate Complex Formation

Understanding the mechanism of how iron ions and myristate ligands come together to form a complex is essential for controlling the synthesis process and the properties of the final product. rsc.orgacs.org These investigations often involve a combination of experimental techniques and computational modeling. rsc.org

Ligand Exchange Kinetics and Thermodynamics

The formation of the iron-myristate complex involves the exchange of ligands around the iron ion. Typically, the iron ion is initially solvated by water or other solvent molecules. The myristate anions then displace these solvent molecules to form the iron-carboxylate complex. oecd-nea.org The rate at which this ligand exchange occurs is a key aspect of the reaction kinetics.

Thermodynamic studies provide insights into the stability of the iron-myristate complex and the driving forces behind its formation. asianpubs.orgasianpubs.org Techniques like isothermal titration calorimetry (ITC) can be used to measure the enthalpy and entropy changes associated with the binding of the ligand to the metal ion. nih.gov

Studies on related iron carboxylate systems have shown that the formation of the complex is often an exothermic process, meaning it releases heat. asianpubs.org The stability of the complex is influenced by factors such as the nature of the solvent, the temperature, and the presence of other ions in the solution. asianpubs.orgasianpubs.org For instance, the critical micelle concentration (CMC) of iron myristate, which is the concentration at which micelles start to form, has been found to be dependent on temperature. asianpubs.org

The table below provides thermodynamic data for the dissociation of related metal soaps, which can provide insights into the stability of the iron-myristate complex.

Metal SoapTemperature (°C)Dissociation Constant (K)Enthalpy of Dissociation (ΔH°, kJ/mol)Free Energy of Dissociation (ΔG°, kJ/mol)Entropy of Dissociation (ΔS°, J/K/mol)Reference
Iron Caprate301.86 x 10⁻⁶-10.5332.70-142.67 asianpubs.org
Iron Laurate301.29 x 10⁻⁶-12.4433.61-152.00 asianpubs.org
Iron Myristate300.93 x 10⁻⁶-14.3534.40-160.89 asianpubs.org

Influence of Solvent and Reaction Conditions on Coordination Environment

The coordination environment of the iron ion in iron;tetradecanoic acid is highly sensitive to the solvent system and reaction conditions employed during its synthesis. These factors dictate the speciation, structure, and stability of the final product. The choice of solvent can dramatically influence crystal packing and, consequently, the properties of the resulting complex. researchgate.net

In mixed aqueous-organic solvents, an increase in the concentration of the organic component (e.g., methanol, dioxane) typically leads to an increase in the metal-ligand stability constants for carboxylate complexes. osti.gov This is partly because organic solvents can affect the solvation spheres of the metal cations. osti.gov The polarity, shape, and hydrogen bonding capabilities of solvent molecules are all critical factors. researchgate.net For instance, solvents capable of hydrogen bonding can interact with the carboxylate ligand, influencing its coordination to the iron center. diva-portal.org

Temperature is another critical parameter. Syntheses performed at different temperatures, such as room temperature versus 70°C, yield iron myristate complexes with distinguishable characteristics, as confirmed by FTIR analysis. amazonaws.com The duration of the reaction at a given temperature also impacts the final product. amazonaws.com The pH of the reaction medium is also vital, as it affects the protonation state of the myristic acid, which in turn governs the extent of complexation with the iron(III) ion. osti.govdiva-portal.org

Table 1: Influence of Reaction Parameters on Iron;tetradecanoic acid Synthesis
ParameterInfluence on Coordination Environment and ProductExample/Rationale
Solvent Polarity Affects ligand solubility and metal ion solvation spheres. Low polarity solvents can favor the formation of stable carboxylate dimers and complexes. rsc.orgUsing a biphasic hexane/water system facilitates the transfer of the formed iron complex into the organic phase. amazonaws.com
Solvent Coordinating Ability Coordinating solvents can compete with the carboxylate ligand for sites in the iron's inner coordination sphere, potentially leading to different product species. rsc.orgIn some systems, solvent molecules like ethanol or water can be incorporated into the final crystal structure of metal-organic complexes. researchgate.net
Temperature Controls reaction kinetics and can influence the thermodynamic stability of different coordination isomers or polymorphs.Iron myristate synthesized at room temperature shows a different FTIR spectrum compared to that synthesized at 70°C. amazonaws.com
Reaction Time Affects the completeness of the reaction and can influence the crystallinity and purity of the product.Syntheses conducted for 1 hour versus 4 hours at 70°C result in distinct iron myristate products. amazonaws.com
pH Determines the deprotonation of myristic acid, which is essential for its function as a ligand for the Fe(III) cation. osti.govAt low pH, the carboxylate group is protonated, reducing its ability to coordinate with iron. At higher pH, outer-sphere complexes may predominate. diva-portal.org

In-situ Spectroscopic Monitoring of Reaction Pathways

Understanding the formation mechanism of iron;tetradecanoic acid requires monitoring the reaction as it proceeds. In-situ spectroscopic techniques are invaluable for elucidating reaction pathways, identifying transient intermediates, and determining reaction kinetics in real-time.

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) : This technique can be used to monitor the vibrational modes of the carboxylate group of myristic acid as it coordinates to the iron center. diva-portal.org By observing changes in the characteristic C=O and C-O stretching frequencies, one can track the consumption of the free ligand and the formation of the metal-ligand bond. hereon.de This method allows for the study of surface adsorption and complex formation directly in the reaction solution. hereon.de

UV-Visible (UV-Vis) Spectroscopy : The formation of iron(III) complexes is often accompanied by distinct color changes, which can be quantified using UV-Vis spectroscopy. The complexation of iron(III) with carboxylate ligands gives rise to characteristic absorption bands. researchgate.net Monitoring the appearance and evolution of these bands allows for the tracking of the concentration of the iron-ligand complex over time, providing kinetic data on the reaction. researchgate.net For example, the reaction of iron(III) with certain ligands can produce absorption peaks around 420 nm, which can be used to follow the complex formation. researchgate.net

Mössbauer Spectroscopy : For iron-containing compounds, in-situ Mössbauer spectroscopy is a powerful tool for probing the local coordination environment and oxidation state of the iron atoms. mdpi.com It can distinguish between different iron sites, such as Fe(II) and Fe(III), and provide information on their coordination geometry (e.g., tetrahedral vs. octahedral). mdpi.com This technique would be particularly useful for detecting changes in the iron's oxidation state or coordination during the synthesis of iron;tetradecanoic acid, especially if redox processes are involved.

Raman Spectroscopy : Similar to FTIR, in-situ Raman spectroscopy can provide detailed information about the vibrational modes of the molecules involved in the reaction. hereon.de It is particularly useful for studying reactions in aqueous solutions and can be used to detect the formation of surface films or coordination polymers in real-time. hereon.de

By combining these in-situ methods, a comprehensive picture of the reaction pathway can be constructed, from the initial dissolution of reactants to the formation of the final iron;tetradecanoic acid complex.

Scale-Up Considerations for Controlled Production of Iron;tetradecanoic acid

Transitioning the synthesis of iron;tetradecanoic acid from a laboratory benchtop to a larger, industrial scale introduces several critical challenges that must be addressed to ensure controlled, efficient, and reproducible production. The principles applied to the scale-up of related chemical processes, such as the synthesis of other fatty acid esters, are highly relevant. ijoer.commagritek.com

Key considerations include:

Reactor Design and Mixing : The choice between a batch or continuous reactor system is fundamental. While batch reactors offer flexibility, continuous systems, such as packed-bed reactors, can provide higher throughput and more consistent product quality for established processes. ijoer.com Efficient mixing is crucial in either system to ensure uniform temperature distribution and reactant contact, especially in multiphase reactions like the hexane/water synthesis of iron myristate, thereby preventing localized "hot spots" and improving yield. amazonaws.com

Heat and Mass Transfer : Synthesis reactions are often temperature-sensitive. amazonaws.com On a large scale, managing heat transfer becomes critical. The surface-area-to-volume ratio decreases as the reactor size increases, making both heating and cooling more challenging. An adequate heat exchange system is necessary to maintain the optimal reaction temperature (e.g., 70°C) and prevent side reactions or product decomposition. amazonaws.com

Process Control and Monitoring : Implementing robust process control is essential for consistency. In-situ monitoring techniques, as discussed previously, can be integrated into the production line to track key parameters like temperature, pH, and reactant concentration in real-time, allowing for immediate adjustments.

Table 2: Key Parameters for Scale-Up of Iron;tetradecanoic acid Production
ParameterLaboratory ScaleScale-Up Challenge & Consideration
Mixing Magnetic stirrer in a round-bottom flask. amazonaws.comEnsuring homogeneity in large volumes. Requires mechanical agitators designed for the specific viscosity and phase properties of the reaction mixture.
Heat Transfer Heating mantle or oil bath. amazonaws.comMaintaining uniform temperature. Requires jacketed reactors with efficient heat exchange fluids or internal coils.
Reactant Addition Manual addition via pipette or funnel.Controlled, automated dosing systems are needed to maintain optimal stoichiometry and reaction rates.
Purification Centrifugation, vacuum filtration. amazonaws.comRequires large-scale industrial centrifuges, filter presses, and solvent recovery systems.
Process Type Typically batch process.Evaluation of continuous flow reactors (e.g., packed-bed) for improved efficiency, stability, and productivity. ijoer.com

Sophisticated Structural and Electronic Characterization of Iron;tetradecanoic Acid

Crystallographic Analysis and Lattice Parameter Refinement

Crystallographic analysis is essential for determining the three-dimensional arrangement of atoms in a solid material, providing fundamental information about its structure and bonding.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

As of this review, a single-crystal X-ray diffraction study for iron;tetradecanoic acid has not been reported in the scientific literature. Therefore, its absolute structure, including specific lattice parameters (a, b, c, α, β, γ) and space group, remains undetermined.

For context, studies on other iron carboxylates, such as certain iron(II) complexes with tetraimidazole and carboxylate ligands, have been successful. For example, Fe(TIM)(C6H5CH2CO2) was found to crystallize in the Pbca space group with detailed lattice parameters determined. Such studies reveal hexacoordinated iron(II) centers, but the long alkyl chain of tetradecanoic acid significantly influences the crystal packing, making direct comparisons difficult.

Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis

Powder X-ray diffraction (PXRD) is a common technique for identifying crystalline phases and assessing the crystallinity of a bulk sample. Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint."

Synchrotron X-ray Diffraction for High-Resolution Structure Elucidation

Synchrotron X-ray diffraction provides extremely high-resolution data, which can be crucial for solving complex structures from microcrystalline powders or for studying subtle phase transitions. The high intensity of synchrotron radiation allows for rapid data collection and the ability to study very small crystals.

There are no specific reports on the use of synchrotron X-ray diffraction to elucidate the high-resolution structure of iron;tetradecanoic acid. However, synchrotron-based techniques have been employed to study the in-situ formation of iron carboxylate metal-organic frameworks, demonstrating the power of this method in understanding the crystallization processes of related materials. researchgate.netacs.org

Advanced Spectroscopic Investigations of Coordination Chemistry

Spectroscopic techniques are vital for probing the local electronic structure, oxidation state, and coordination environment of the iron atoms within the compound.

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment (coordination number, bond distances) of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the oxidation state and geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the distances to neighboring atoms.

A dedicated XAS study on iron;tetradecanoic acid has not been found in the literature. For related iron compounds, XAS is instrumental. For instance, in iron oxides, XANES spectra can distinguish between Fe(II) and Fe(III) and between different coordination geometries (e.g., tetrahedral vs. octahedral). orientjchem.org In complex diiron carboxylate systems, XAS has been used to probe the valence-delocalized nature of Fe(II,III) clusters. Such studies are critical for understanding the electronic communication between metal centers.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions

57Fe Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides precise information about the oxidation state, spin state, and site symmetry of the iron nucleus, as well as any magnetic interactions. The key parameters are the isomer shift (δ), which is indicative of the oxidation state, and the quadrupole splitting (ΔEQ), which reflects the symmetry of the electronic environment around the iron nucleus.

Specific Mössbauer spectra for iron;tetradecanoic acid are not available. However, extensive research on other basic iron(III) carboxylates provides a strong basis for predicting the expected parameters. For a wide range of trinuclear oxo-centered iron(III) carboxylate complexes, the following Mössbauer parameters are typical at low temperatures (e.g., 78 K):

ParameterTypical Value RangeInformation Provided
Isomer Shift (δ)~0.51 – 0.54 mm/sConsistent with high-spin Fe(III)
Quadrupole Splitting (ΔEQ)~0.36 – 0.76 mm/sVaries with the specific carboxylate ligand and local symmetry

Data sourced from a study on various basic iron(III) carboxylates and is not specific to iron;tetradecanoic acid.

These values indicate a high-spin iron(III) state, which is common for iron in a coordination environment with carboxylate ligands. wikipedia.orgnih.gov The variation in quadrupole splitting reflects the sensitivity of the technique to the local geometric environment of the iron atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of the tetradecanoate (B1227901) ligand when coordinated to an iron center. However, the paramagnetic nature of many common iron oxidation states, such as high-spin iron(II) and iron(III), introduces significant challenges and unique opportunities compared to the NMR of diamagnetic compounds. The unpaired electrons of the paramagnetic iron center cause large shifts in the NMR resonances of nearby nuclei (paramagnetic shifts) and significant line broadening due to accelerated nuclear relaxation.

While these effects can obscure fine structural details like scalar couplings, they also provide crucial information. The magnitude of the paramagnetic shift is dependent on the distance and orientation of the nucleus relative to the iron center, allowing for the mapping of the ligand's coordination geometry. Furthermore, the line widths of the proton resonances can be characteristic of the iron's spin state; for instance, high-spin Fe(II) complexes often exhibit relatively narrow line widths compared to other paramagnetic species. nih.gov

In the case of iron;tetradecanoic acid, ¹H and ¹³C NMR studies can be employed to investigate the conformation of the long alkyl chain of the tetradecanoate ligand. Selective broadening of resonances corresponding to protons or carbons closer to the carboxylate head group can confirm its coordination to the paramagnetic iron center. nih.gov Temperature-dependent NMR studies can also reveal information about the dynamics of the ligand, such as the flexibility of the alkyl chain and the potential for intermolecular interactions. Advanced techniques, such as solid-state NMR or the use of specialized pulse sequences, may be required to overcome the challenges of severe line broadening and obtain high-resolution data for these paramagnetic systems.

Vibrational Spectroscopy (Raman and FTIR) for Ligand Bonding Modes and Metal-Oxygen Vibrations

Vibrational spectroscopy, including both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the coordination mode of the tetradecanoate ligand to the iron center. The key diagnostic spectral region is that of the carboxylate (COO⁻) stretching vibrations. researchgate.net The free tetradecanoate anion exhibits two characteristic stretches: the asymmetric (νₐₛ) and symmetric (νₛ) vibrations. Upon coordination to a metal ion, the frequencies of these vibrations shift, and the separation between them (Δν = νₐₛ - νₛ) becomes a critical parameter for determining the bonding mode. researchgate.net

Monodentate Coordination : When the carboxylate group binds to the iron center through only one of its oxygen atoms, the separation value (Δν) is typically large, often greater than that of the corresponding sodium salt.

Bidentate Chelating Coordination : In this mode, both oxygen atoms of the carboxylate group bind to the same iron center, resulting in a significantly smaller Δν value.

Bidentate Bridging Coordination : Here, the carboxylate group bridges two different iron centers. The Δν value for this mode is generally intermediate between the monodentate and chelating modes.

FTIR spectroscopy is particularly sensitive to the asymmetric stretch, which typically appears in the 1650–1540 cm⁻¹ region, while the symmetric stretch is found between 1450–1360 cm⁻¹. spectroscopyonline.com Raman spectroscopy provides complementary information and is especially useful for studying the C-C stretching region of the alkyl chain (1120–1040 cm⁻¹). researchgate.net

Furthermore, the low-frequency region of the vibrational spectrum (typically below 600 cm⁻¹) contains information about the metal-oxygen (Fe-O) vibrations. nih.govresearchgate.net The identification of these bands, often aided by isotopic substitution (e.g., using ⁵⁷Fe), provides direct evidence of the iron-carboxylate bond and can offer insights into the strength and nature of this interaction. nih.gov

Table 1: Typical Infrared Frequencies for Carboxylate Coordination Modes

Coordination Mode Asymmetric Stretch (νₐₛ COO⁻) cm⁻¹ Symmetric Stretch (νₛ COO⁻) cm⁻¹ Separation (Δν) cm⁻¹
Ionic (Free) ~1560 ~1415 ~145
Monodentate 1650 - 1590 1430 - 1390 Large (>200)
Bidentate Chelating 1560 - 1520 1450 - 1410 Small (<110)

Note: These are generalized ranges and can vary based on the specific metal, ligand, and solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the iron;tetradecanoic acid complex. The resulting spectrum is typically characterized by two main types of transitions involving the iron center's d-orbitals.

d-d Transitions : These transitions occur between the d-orbitals of the iron ion, which are split in energy by the ligand field created by the coordinating oxygen atoms of the tetradecanoate ligands. For high-spin iron(III) (d⁵ configuration), all d-d transitions are spin-forbidden, resulting in very weak and often broad absorption bands in the visible region. High-spin iron(II) (d⁶ configuration) has one spin-allowed d-d transition, which is also typically weak and broad.

Charge Transfer (CT) Transitions : These are much more intense than d-d transitions and usually dominate the spectrum. For iron carboxylates, Ligand-to-Metal Charge Transfer (LMCT) bands are common. researchgate.net In these transitions, an electron is excited from a molecular orbital that is primarily ligand-based (on the carboxylate oxygen atoms) to one that is primarily metal-based (the d-orbitals of the iron). These transitions for Fe(III)-carboxylate complexes often appear as strong absorption bands in the near-UV region (e.g., around 300-400 nm). researchgate.netnih.gov The energy of these LMCT bands is sensitive to the nature of the ligand and the coordination environment of the iron center.

The presence and position of these absorption bands can be used to confirm the oxidation state of the iron and provide information about its coordination geometry. For instance, the formation of colored iron(III) complexes is often due to the tail of a strong UV LMCT band extending into the visible region of the spectrum. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species with unpaired electrons. wikipedia.org As such, it is an invaluable tool for characterizing the paramagnetic iron centers in iron;tetradecanoic acid, particularly high-spin iron(III) (S=5/2) and high-spin iron(II) (S=2). The technique provides detailed information about the electronic structure and local environment of the iron ion.

The EPR spectrum is typically characterized by its g-factor, which is a measure of the magnetic moment of the unpaired electrons. The value of the g-factor can help determine the coordination state, valence state, and spin state of the iron species. researchgate.net For instance, high-spin iron(III) in an octahedral or tetrahedral environment often gives rise to characteristic signals at specific g-values (e.g., g ≈ 4.3 for rhombic distortion and g ≈ 2.0 for more symmetrical environments).

Furthermore, the shape, width, and temperature dependence of the EPR signal can provide additional insights. nih.gov

Line Width : The width of the EPR signal is influenced by spin-spin and spin-lattice relaxation processes. In nanoparticle systems, interactions between neighboring iron centers can lead to significant line broadening. aps.org

Temperature Dependence : As the sample is cooled, changes in the EPR spectrum, such as line broadening and shifts in the resonance field, can indicate the onset of magnetic ordering or changes in relaxation dynamics. nih.gov

Hyperfine Coupling : If isotopes with a nuclear spin are present (like ⁵⁷Fe), the interaction between the electron spin and the nuclear spin can lead to a splitting of the EPR signal into multiple lines, known as hyperfine coupling. This provides direct evidence of the involvement of the iron nucleus.

EPR spectroscopy is thus a powerful method for confirming the presence of paramagnetic iron centers, identifying their oxidation and spin states, and probing the magnetic interactions within the material. nih.gov

Microscopic and Nanoscopic Structural Elucidation

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Particle Size Distribution

Electron microscopy techniques are essential for visualizing the morphology and determining the size of iron;tetradecanoic acid particles, particularly when synthesized on the micro- or nanoscale.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and provides detailed information about the size, shape, and internal structure of the particles. youtube.com For TEM analysis, the sample must be thin enough for the electron beam to pass through it. youtube.com TEM images can reveal the precise dimensions of individual particles, allowing for a statistical analysis of the particle size distribution. researchgate.net High-resolution TEM (HR-TEM) can even visualize the crystal lattice fringes within a single crystalline nanoparticle, providing information about its crystallinity and phase. mdpi.com

For iron;tetradecanoic acid, these techniques can be used to:

Determine if the material consists of discrete nanoparticles, larger aggregates, or bulk crystalline structures.

Characterize the shape of the particles (e.g., spherical, rod-like, irregular). researchgate.net

Measure the average particle size and the breadth of the size distribution, which are critical parameters for many applications. nih.gov

Table 2: Comparison of SEM and TEM for Particle Characterization

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Principle Scans surface with a focused electron beam Transmits an electron beam through a thin sample
Image Formation Based on detected secondary or backscattered electrons Based on transmitted electrons
Resolution Lower (typically nanometers) Higher (can reach sub-angstrom level)
Information Obtained Surface topography, morphology, composition (with EDS) Particle size, shape, size distribution, crystallinity, internal structure

| Sample Preparation | Simpler; sample is coated with a conductive layer | More complex; requires very thin samples (<100 nm) |

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including ambient air or liquid.

In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a 3D topographical map of the surface. researchgate.net

For iron;tetradecanoic acid, AFM is particularly useful for:

Characterizing Thin Films : When the compound is deposited as a thin film on a substrate, AFM can accurately measure its thickness, roughness, and grain structure. researchgate.net

Visualizing Individual Particles : For samples of nanoparticles deposited on a flat substrate, AFM can provide high-resolution images of individual particles and small agglomerates, complementing TEM and SEM data.

Probing Surface Properties : Beyond topography, advanced AFM modes can measure local properties such as friction (Lateral Force Microscopy) and magnetic forces (Magnetic Force Microscopy), which could be relevant for understanding the interfacial interactions and magnetic domains of iron;tetradecanoic acid assemblies.

AFM is a powerful tool for non-destructive surface characterization, providing quantitative data on height, roughness, and other surface features with nanoscale precision.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Organization

For iron;tetradecanoic acid, SAXS would be instrumental in determining several key structural parameters. The technique could reveal whether the compound exists as discrete nanoparticles, and if so, provide a detailed analysis of their average size, size distribution, and shape. wikipedia.org Furthermore, SAXS can elucidate the internal structure of these particles and how they are arranged, for instance, whether they form aggregates or are organized in a particular ordered or disordered fashion. youtube.com Analysis of the SAXS data can differentiate between various particle morphologies, such as spherical, cylindrical, or lamellar structures.

Illustrative Research Findings

To demonstrate the type of detailed information that a SAXS analysis would yield for iron;tetradecanoic acid, the following table presents a hypothetical set of research findings based on analyses of similar iron-containing nanoparticle systems. nih.gov It is crucial to note that this data is illustrative and does not represent experimentally verified results for iron;tetradecanoic acid.

Sample ConditionParticle Shape ModelMean Radius of Gyration (Rg) (nm)Mean Particle Radius (R) (nm)Polydispersity Index (PDI)Structural Arrangement
Dispersion in HexaneSpherical5.84.50.15Disordered (no interparticle correlation)
Solid PowderEllipsoidal7.2-0.21Mass Fractal Aggregates
Aged DispersionSpherical6.55.00.18Weakly Correlated

In a hypothetical study, these findings would suggest that when dispersed in a non-polar solvent like hexane, iron;tetradecanoic acid forms roughly spherical nanoparticles with a mean radius of 4.5 nm. The low polydispersity index (PDI) would indicate a relatively narrow size distribution. In the solid state, the analysis might suggest the formation of larger, ellipsoidal aggregates with a fractal-like arrangement. An aged dispersion might show a slight increase in particle size, potentially due to processes like Ostwald ripening. mdpi.com

Ultimately, the application of SAXS to iron;tetradecanoic acid would provide invaluable, quantitative insights into its nanoscale architecture, which is fundamental to understanding and predicting its chemical and physical properties.

Theoretical and Computational Chemistry Approaches to Iron;tetradecanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the properties of transition metal complexes, including iron carboxylates. nih.govacs.org DFT calculations can provide detailed information about coordination geometries, metal-ligand interactions, and spectroscopic parameters.

For a mononuclear iron(II) or iron(III) center, common coordination geometries include tetrahedral, square planar, and octahedral. wikipedia.orgprinceton.edu DFT optimization can predict the most stable geometry by finding the minimum energy structure. For example, in a hypothetical four-coordinate iron(II) tetradecanoate (B1227901) complex, DFT could determine whether a tetrahedral or square planar geometry is more favorable. princeton.edu In the case of polynuclear clusters, which are common for iron carboxylates, DFT can model the bridging nature of the carboxylate ligands and predict the resulting structures, such as the common dinuclear paddlewheel or larger cluster motifs. cmu.edu

The relative energies of different potential isomers, such as cis/trans isomers in an octahedral complex or different bridging arrangements in a dinuclear complex, can be calculated to determine their thermodynamic stability.

Table 1: Predicted Coordination Parameters for a Hypothetical Mononuclear Iron(II) Tetradecanoate Complex

ParameterPredicted Value (Tetrahedral)Predicted Value (Octahedral)
Fe-O Bond Length (Å)2.0 - 2.22.1 - 2.3
O-Fe-O Angle (°)~109.5~90 and ~180
Coordination Number46
Relative StabilityDependent on other ligandsDependent on other ligands

Note: These are representative values based on DFT studies of similar iron(II) carboxylate complexes.

DFT provides a detailed picture of the electronic interactions between the iron center and the tetradecanoate ligands. The bonding can be analyzed in terms of ligand field theory, which describes how the interaction between the metal d-orbitals and the ligand orbitals splits the degeneracy of the d-orbitals. youtube.com

The carboxylate group of tetradecanoic acid acts as a σ-donor and a π-donor ligand. youtube.com DFT calculations can quantify the extent of these interactions by analyzing the molecular orbitals (MOs) of the complex. The analysis reveals the contribution of metal and ligand atomic orbitals to each MO, illustrating the nature of the covalent and ionic character of the Fe-O bonds. This can involve both ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), depending on the oxidation state of the iron and the energy levels of the orbitals. nih.gov

Furthermore, population analysis methods, such as Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial atomic charges on the iron atom and the atoms of the tetradecanoate ligand. This charge distribution is critical for understanding the reactivity and electrostatic interactions of the molecule.

A significant strength of DFT is its ability to predict spectroscopic parameters that can be directly compared with experimental data. dtu.dkacs.org

Mössbauer Spectroscopy: For ⁵⁷Fe, Mössbauer spectroscopy is a highly sensitive technique. DFT calculations can predict the two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.govresearchgate.net The isomer shift is related to the electron density at the iron nucleus, while the quadrupole splitting is related to the asymmetry of the electric field at the nucleus. rsc.org Accurate prediction of these parameters can help in determining the oxidation state (Fe²⁺ vs. Fe³⁺) and spin state (high-spin vs. low-spin) of the iron center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic iron species (e.g., high-spin Fe³⁺, S=5/2; high-spin Fe²⁺, S=2), EPR spectroscopy is a valuable tool. DFT calculations can be used to compute the g-tensor and the zero-field splitting (ZFS) parameters (D and E), which govern the appearance of the EPR spectrum. acs.orgacs.orgnih.gov Simulating the EPR spectrum based on these calculated parameters can aid in the interpretation of complex experimental spectra. auburn.edunih.gov

Vibrational Frequencies: DFT can calculate the vibrational frequencies of the iron;tetradecanoic acid complex. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. Of particular interest are the asymmetric and symmetric stretching frequencies of the carboxylate group (ν_as(COO⁻) and ν_sym(COO⁻)), as the difference between these frequencies (Δν) is indicative of the carboxylate coordination mode (monodentate, bidentate, or bridging). researchgate.net

Table 2: Representative DFT-Calculated Spectroscopic Parameters for Iron Complexes

ParameterTypical Value for High-Spin Fe(II)Typical Value for High-Spin Fe(III)
Mössbauer Isomer Shift (δ) (mm/s)0.6 - 1.30.3 - 0.6
Mössbauer Quadrupole Splitting (ΔE_Q) (mm/s)1.5 - 3.50.4 - 0.9
EPR g-valuesHighly anisotropicOften near g = 4.3 and g = 9

Note: These values are general ranges for iron complexes and specific values for iron;tetradecanoic acid would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for studying the behavior of iron;tetradecanoic acid in a condensed phase, such as in a solvent or at an interface, which is difficult to model with static quantum chemical methods. researchgate.netmdpi.com

In solution, MD simulations can be used to study the solvation structure around the complex. This includes determining the radial distribution functions (RDFs) for solvent molecules around the iron center and the hydrophobic alkyl chain of the tetradecanoate ligand. The simulations can also provide insights into the stability of the complex in solution and the dynamics of ligand exchange processes with solvent molecules.

At interfaces, such as an air-water or oil-water interface, the amphiphilic nature of iron;tetradecanoic acid (with a polar carboxylate head and a nonpolar alkyl tail) becomes important. MD simulations can model the orientation and aggregation of these molecules at the interface, predicting the formation of monolayers or other supramolecular structures. Simulations can also be performed to study the adsorption of the complex onto a solid surface, such as an iron oxide surface, which is relevant in corrosion and nanoparticle functionalization. researchgate.net

The long tetradecanoate alkyl chain is flexible and can adopt numerous conformations. MD simulations can explore the conformational landscape of the ligand when it is coordinated to the iron center. By analyzing the trajectory, one can determine the probability of different dihedral angles along the alkyl chain and identify the most populated conformations.

The mobility of the ligand can also be quantified. For instance, the root-mean-square fluctuation (RMSF) of the atoms in the tetradecanoate chain can be calculated to identify regions of high and low flexibility. This information is important for understanding how the complex packs in the solid state and how it interacts with its environment in a fluid phase. The dynamics of the coordination bond itself, such as transient changes in bond length and angles, can also be monitored over the course of the simulation.

Interactions with Solvents and Other Molecules

The interaction of iron;tetradecanoic acid with solvents and other molecules is a critical aspect that governs its solubility, reactivity, and transport properties. Computational chemistry provides powerful tools to investigate these interactions at a molecular level. Molecular dynamics (MD) simulations, in particular, are instrumental in understanding the dynamic behavior of iron;tetradecanoic acid in various chemical environments. lu.senih.gov

In a typical MD simulation, a system consisting of one or more iron;tetradecanoic acid molecules and a large number of solvent molecules is modeled. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a detailed picture of the molecular interactions.

These simulations can reveal how solvent molecules arrange themselves around the iron center and the tetradecanoate ligand. For instance, in aqueous solutions, water molecules are expected to coordinate with the iron ion, while the long hydrocarbon tail of the tetradecanoic acid will exhibit hydrophobic interactions, influencing the molecule's conformation and aggregation behavior. The strength of these interactions can be quantified by calculating the interaction energies between iron;tetradecanoic acid and the solvent molecules.

Furthermore, MD simulations can be employed to study the interaction of iron;tetradecanoic acid with other relevant molecules, such as potential reactants, inhibitors, or biological macromolecules. By analyzing the simulation trajectories, one can identify binding sites, determine binding affinities, and understand the mechanism of interaction at a molecular level.

Table 1: Hypothetical Interaction Energies of Iron;tetradecanoic acid with Various Solvents Calculated from Molecular Dynamics Simulations

SolventInteraction Energy (kcal/mol)Predominant Interaction Type
Water-85.2Ion-dipole (Fe-O) and hydrogen bonding
Methanol-72.5Ion-dipole and hydrogen bonding
Dimethyl Sulfoxide (DMSO)-95.8Strong ion-dipole
Hexane-20.1van der Waals forces

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined from specific computational studies.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

For large and complex systems, such as iron;tetradecanoic acid embedded in a protein or a large solvent environment, performing full quantum mechanical (QM) calculations on the entire system is computationally prohibitive. In such cases, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is employed. nih.govnih.gov This method combines the accuracy of QM for a small, critical region of the system with the efficiency of MM for the larger, less critical environment.

In a QM/MM study of iron;tetradecanoic acid, the QM region would typically include the iron ion and its immediate coordination sphere, including the carboxylate group of the tetradecanoic acid and any directly interacting solvent or ligand molecules. This region is treated with a high level of quantum mechanical theory, which allows for an accurate description of electronic effects, such as bond breaking and formation, charge transfer, and electronic excitation. The remainder of the system, including the long alkyl chain of the tetradecanoate and the bulk of the solvent, constitutes the MM region and is described by a classical force field.

The interaction between the QM and MM regions is a crucial aspect of the QM/MM methodology. This is typically handled by an embedding scheme, where the electrostatic interaction between the two regions is included in the QM Hamiltonian. This allows the QM region to be polarized by the electrostatic field of the MM environment, providing a more realistic description of the system.

QM/MM approaches are particularly useful for studying enzymatic reactions involving iron-containing compounds or for investigating the spectroscopic properties of iron;tetradecanoic acid in a complex environment. By accurately modeling the active site, these methods can provide valuable insights into reaction mechanisms and the factors that influence reactivity.

Table 2: Example of a QM/MM Partitioning Scheme for an Iron;tetradecanoic acid-Enzyme Complex

RegionComponentsComputational Method
QM Region Iron ion, carboxylate group of tetradecanoic acid, side chains of coordinating amino acid residues (e.g., histidine, aspartate), key water moleculesDensity Functional Theory (DFT) or other ab initio methods
MM Region Remainder of the tetradecanoic acid molecule, the rest of the protein, bulk solventClassical Force Field (e.g., AMBER, CHARMM)

Note: This table represents a typical, hypothetical setup for a QM/MM simulation.

Computational Modeling of Crystal Growth and Self-Assembly Processes

The formation of crystalline structures and self-assembled aggregates from iron;tetradecanoic acid molecules is a complex process driven by intermolecular interactions. Computational modeling provides a powerful means to simulate and understand these phenomena at the molecular level. arxiv.orgnih.govaps.org Techniques such as molecular dynamics (MD) and Monte Carlo (MC) simulations are widely used to study crystal nucleation, growth, and the self-assembly of molecules into larger structures.

In the context of crystal growth, simulations can be used to predict the crystal structure of iron;tetradecanoic acid and to study the mechanism by which molecules attach to and detach from a growing crystal surface. By simulating the system at different temperatures and concentrations, it is possible to investigate the factors that influence crystal morphology and polymorphism. These simulations can provide insights into the role of solvent and impurities in modifying the crystal growth process.

Self-assembly processes, such as the formation of micelles or bilayers in solution, can also be investigated using computational methods. Coarse-grained models, where groups of atoms are represented as single beads, are often employed in these simulations to access the longer timescales and larger length scales required to observe the formation of these aggregates. nih.gov These simulations can reveal the critical micelle concentration, the size and shape of the aggregates, and the dynamics of their formation and dissolution.

The insights gained from these computational studies can be invaluable for controlling the crystallization and self-assembly of iron;tetradecanoic acid, which is crucial for its application in various fields, such as materials science and catalysis.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of Iron;tetradecanoic acid Self-Assembly

ParameterValue/Description
Force Field A classical force field suitable for metal-organic systems
System Size Several hundred iron;tetradecanoic acid molecules and thousands of solvent molecules
Ensemble NPT (constant number of particles, pressure, and temperature)
Temperature 298 K (or other relevant temperatures)
Pressure 1 atm
Simulation Time Nanoseconds to microseconds

Note: The parameters in this table are representative and would be adjusted based on the specific system and research question.

Iron;tetradecanoic Acid in Advanced Materials Design and Fabrication

Iron;tetradecanoic acid as a Precursor for Advanced Nanomaterials

The thermal decomposition of iron;tetradecanoic acid is a cornerstone technique for generating a variety of advanced nanomaterials. The long hydrocarbon chains of the tetranoate ligands play a crucial role, acting as capping agents and stabilizers during nanoparticle formation, which allows for meticulous control over the final product's characteristics.

Iron;tetradecanoic acid is an effective precursor for the synthesis of iron oxide nanoparticles (IONPs) with precisely controlled sizes and shapes. The thermal decomposition method is a widely adopted strategy for this purpose. In this process, iron;tetradecanoic acid is heated in a high-boiling point organic solvent, often in the presence of additional surfactants. The heat causes the iron;tetradecanoic acid complex to decompose, leading to the nucleation and subsequent growth of iron oxide crystals.

The morphology of the resulting IONPs can be tailored by carefully adjusting several key reaction parameters. nih.govnih.gov The final particle size is influenced by the precursor concentration, the reaction temperature, and the heating rate. fz-juelich.dersc.org For instance, higher temperatures generally lead to larger nanoparticles. The ratio of surfactants to the iron precursor is also a critical factor that can be manipulated to control particle shape, yielding morphologies ranging from spheres to cubes and plates. nih.govnih.govnih.gov The tetradecanoate (B1227901) ligands from the precursor itself, along with any added surfactants like oleic acid, adsorb onto the surface of the growing nanocrystals, preventing aggregation and guiding the crystallographic growth to achieve specific shapes. nih.govresearchgate.net This level of control is crucial as the magnetic and catalytic properties of IONPs are highly dependent on their size and morphology. rsc.org

Table 1: Parameters Influencing Iron Oxide Nanoparticle (IONP) Synthesis via Thermal Decomposition of Iron;tetradecanoic acid

ParameterEffect on Nanoparticle MorphologyResearch Finding
Reaction Temperature Higher temperatures typically result in larger nanoparticle sizes due to faster growth kinetics. nih.govfz-juelich.deVarying the reflux temperature is a primary method for tuning the final diameter of the IONPs. nih.gov
Precursor Concentration Affects both nucleation and growth rates, influencing the final particle size and size distribution. fz-juelich.dersc.orgThe ratio of the iron precursor to the surfactant is a key factor in determining particle size and can lead to either an increase or decrease in size depending on the specific regime.
Surfactant Ratio The type and concentration of surfactants (including the tetradecanoate ligand) control the particle shape by selectively binding to different crystal facets. nih.govresearchgate.netThe presence and ratio of surfactants like sodium oleate (B1233923) in addition to the precursor's ligands can direct the synthesis towards cubic or other non-spherical shapes. nih.govresearchgate.net
Heating Rate A faster heating rate can lead to a burst of nucleation, resulting in smaller, more uniform nanoparticles. fz-juelich.deKinetic control, managed through heating profiles, is essential for achieving monodisperse nanoparticles. rsc.org

Fabrication of Iron-Based Metal-Organic Frameworks (MOFs)

Iron-based Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from iron ions or clusters connected by organic linker molecules. nih.govresearchgate.netnih.gov These materials are of significant interest for applications in gas storage, separation, and catalysis. nih.gov While typically synthesized from simple iron salts (like iron chloride) and carboxylate linkers (such as terephthalic acid), iron;tetradecanoic acid can play a role in their fabrication. nih.govresearchgate.net

In the synthesis of iron-carboxylate MOFs, iron;tetradecanoic acid can serve as a source of iron ions. nih.gov The tetradecanoate ligands can also act as modulators during the synthesis, influencing the rate of nucleation and crystal growth, which in turn affects the size and defect structure of the final MOF crystals. The fundamental building blocks of many iron MOFs, such as the MIL series, are iron-carboxylate clusters. nih.govrsc.org The principles of their formation rely on the coordination chemistry between iron ions and carboxylate functional groups, a chemistry inherent to the structure of iron;tetradecanoic acid.

Iron-doped carbonaceous nanostructures, such as doped graphene and carbon nanotubes, exhibit unique magnetic and electronic properties that make them suitable for applications in catalysis and energy storage. mdpi.comnih.govnih.gov Iron;tetradecanoic acid can be used as a precursor to create these advanced materials through high-temperature processes like pyrolysis or chemical vapor deposition (CVD). researchgate.netmdpi.com

During pyrolysis, the iron;tetradecanoic acid is heated to a high temperature in an inert atmosphere. Under these conditions, the compound decomposes. The iron ions are reduced to form metallic iron nanoparticles or iron carbide species, which become embedded within a carbon matrix derived from the decomposition of the long hydrocarbon chains of the tetradecanoic acid ligands. mdpi.com These embedded iron-based nanoparticles can also act as catalysts for the growth of graphitic structures, such as carbon nanotubes. nih.gov The choice of precursor and the pyrolysis conditions are critical for controlling the dispersion of the iron dopant and the morphology of the resulting carbon nanostructure, which ultimately determine its performance. nih.gov

Role in Catalysis and Reaction Engineering

The derivatives and systems involving iron;tetradecanoic acid are significant in the field of catalysis. Materials synthesized from this precursor are effective heterogeneous catalysts, while the complex itself can be involved in homogeneous catalytic systems, showcasing its versatility in promoting chemical reactions.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which is common for solid catalysts in liquid or gas-phase reactions. savemyexams.com Iron oxide nanoparticles, which can be synthesized from iron;tetradecanoic acid (iron myristate), are highly effective heterogeneous catalysts for a variety of organic reactions and environmental remediation processes. mdpi.comrsc.orgresearchgate.net

The catalytic activity of these iron oxide nanoparticles is heavily dependent on their physical properties, such as surface area, crystal phase, and particle size, which can be precisely controlled during the synthesis from the iron;tetradecanoic acid precursor. researchgate.netmdpi.com For example, smaller nanoparticles offer a higher surface-area-to-volume ratio, providing more active sites for catalysis. These iron oxide catalysts are particularly noted for their performance in oxidation reactions, such as Fenton-like processes for degrading organic pollutants in water. nih.govnih.gov In these reactions, the iron oxide surface facilitates the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals, which then oxidize the pollutants. nih.govsemanticscholar.org The magnetic nature of many iron oxide phases also allows for the easy separation and recycling of the catalyst from the reaction mixture, a significant advantage for industrial applications. mdpi.com

Table 2: Applications of Iron-Myristate Derived Heterogeneous Catalysts

Catalytic ProcessRole of Iron Oxide NanoparticlesAdvantage of Using Iron;tetradecanoic acid Precursor
Fenton-like Oxidation Catalyzes the decomposition of H₂O₂ to degrade organic pollutants. nih.govAllows for the synthesis of nanoparticles with high surface area and reactivity, enhancing catalytic efficiency. researchgate.net
Organic Synthesis (e.g., C-C coupling) Provides active sites for coupling reactions. mdpi.comEnables control over catalyst morphology and crystal phase to optimize selectivity and yield.
Hydrogenation Reactions Facilitates the addition of hydrogen to unsaturated bonds.Tailoring nanoparticle properties can improve catalyst stability and performance under reaction conditions.
Pollutant Remediation Acts as a robust catalyst for breaking down a wide range of environmental contaminants. rsc.orgSynthesis control leads to durable catalysts that can be magnetically separated and reused. mdpi.com

Homogeneous Catalytic Systems Involving Iron;tetradecanoic acid

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.com Iron complexes are increasingly studied as cost-effective and less toxic alternatives to precious metal catalysts for various organic transformations, including hydrogenations and oxidations. digitellinc.comchemrxiv.orgresearchgate.net

While complex ligand systems are often designed to create highly active and selective homogeneous iron catalysts, simpler iron complexes like iron;tetradecanoic acid can also function as pre-catalysts. rsc.org In such a system, the iron;tetradecanoic acid may dissolve in the reaction medium and, under the reaction conditions, transform into the true catalytically active species. The tetradecanoate ligands might be displaced by reactants or other molecules in the solution to initiate the catalytic cycle. The specific role and efficiency would depend heavily on the reaction type, solvent, and temperature, which dictate the stability and reactivity of the iron center. digitellinc.comchemrxiv.org The development of effective iron-based homogeneous catalysts remains a significant area of research, aiming to harness the potential of this abundant metal for sustainable chemistry. researchgate.netnih.gov

Mechanistic Investigations of Catalytic Pathways

While specific mechanistic studies focused exclusively on iron;tetradecanoic acid are not extensively detailed in the literature, the catalytic pathways can be understood by examining the broader class of iron carboxylates. These compounds are often employed as precatalysts in a variety of organic transformations. The carboxylate ligand, in this case, tetradecanoate, plays a crucial role in the activation of the catalyst.

In reactions such as the hydrosilylation of ketones, iron(II) carboxylate precatalysts are activated through a reduction of the carboxylate ligand to an alkoxide, which then enters the primary catalytic cycle. mdpi.com, nih.gov The general mechanism involves several key steps:

Precatalyst Activation: The iron carboxylate is reduced by a reagent like a silane (B1218182), transforming the tetradecanoate ligand into an alkoxide.

Formation of the Active Species: This activation step generates the catalytically active species, often an iron hydride complex.

Catalytic Turnover: The active catalyst then participates in the main reaction cycle. For instance, in hydrosilylation, this involves the coordination of a ketone, its insertion into the Fe-H bond, and subsequent σ-bond metathesis with the silane to regenerate the active species. mdpi.com, nih.gov

Kinetic isotope effect (KIE) measurements and DFT modeling of similar iron carboxylate systems have been instrumental in elucidating these pathways. mdpi.com, nih.gov For example, a significant KIE (kH/kD = 3.0 ± 0.2) in the hydrosilylation of ketones points to the σ-bond metathesis step being rate-determining. nih.gov

Similarly, in C-H bond borylation reactions, sodium carboxylate salts have been shown to activate iron precatalysts to generate an iron dihydride complex in situ. nih.gov Mechanistic probes suggest that two distinct pathways can operate: one involving C-H metallation followed by borylation, and another involving the formation of an iron boryl species that then reacts with the arene. nih.gov The carboxylate is essential for the initial generation of the catalytically relevant species. nih.gov

The table below summarizes key parameters investigated in mechanistic studies of related iron carboxylate catalytic systems.

ParameterMethod of InvestigationObservation / FindingImplication for Catalytic Pathway
Precatalyst Activation In-situ MonitoringReduction of carboxylate ligand to alkoxide. mdpi.com, nih.govThe carboxylate is a precursor to the active catalytic species.
Rate-Determining Step Kinetic Isotope Effect (KIE)Significant KIE observed (kH/kD ≈ 3.0). nih.govSuggests σ-bond metathesis involving a Fe-H bond is rate-limiting.
Reaction Intermediates Isolation & SpectroscopyCatalytically active alkoxide and dihydride intermediates identified. mdpi.com, nih.govConfirms the proposed species within the catalytic cycle.
Competing Pathways Stoichiometric StudiesEvidence for both C-H metallation and iron boryl pathways. nih.govThe overall reaction may proceed through multiple concurrent mechanisms.

Interfacial Science and Surface Modification

The amphiphilic nature of iron;tetradecanoic acid, combining a polar iron-carboxylate headgroup with a nonpolar fourteen-carbon aliphatic tail, makes it highly suitable for applications in interfacial science. It can be used to form highly ordered thin films and to functionalize the surfaces of inorganic materials, altering their properties for specific applications.

Formation of Monolayers and Multilayers on Solid Substrates

Iron;tetradecanoic acid and its analogs can self-assemble at interfaces to form ultrathin, organized films known as monolayers. When spread on a liquid subphase (typically water), these molecules arrange themselves with their hydrophilic carboxylate heads in the water and their hydrophobic hydrocarbon tails oriented towards the air. wikipedia.org This floating monolayer is known as a Langmuir film.

By compressing this film with movable barriers, the molecules can be forced into a highly ordered, condensed state. This organized monolayer can then be transferred onto a solid substrate by vertically dipping the substrate through the film, a process known as the Langmuir-Blodgett (LB) technique. wikipedia.org, biolinscientific.com Repeating this process allows for the deposition of multiple layers, creating well-defined multilayer structures. biolinscientific.com Studies on closely related iron stearate (B1226849) (an eighteen-carbon chain analog) have demonstrated the successful fabrication of such multilayer films. elsevierpure.com, nih.gov The quality and structure of these films depend on several parameters, including the pH and ion concentration of the subphase, the surface pressure during deposition, and the dipping speed. elsevierpure.com, biolinscientific.com

These films can be characterized by various techniques to confirm their structure and composition. X-ray diffraction can be used to determine the layer spacing, while Fourier-transform infrared (FTIR) spectroscopy can verify the presence of the stearate or tetradecanoate molecules within the film. elsevierpure.com

Film ParameterTechniqueSignificance
Molecular Area Surface Pressure-Area (π-A) IsothermDetermines the packing density of molecules in the monolayer at the air-water interface. nih.gov
Film Thickness Ellipsometry / X-ray ReflectivityProvides precise measurement of monolayer or multilayer thickness on the solid substrate.
Layer Structure X-ray Diffraction (XRD)Confirms the ordered, layered structure of multilayer films and measures the d-spacing. elsevierpure.com
Chemical Composition FTIR / XPSVerifies the transfer of the iron carboxylate from the subphase to the substrate. elsevierpure.com

Surface Functionalization of Inorganic Materials

The principles of self-assembly also apply to the functionalization of inorganic materials, particularly nanoparticles. Long-chain carboxylic acids, including tetradecanoic acid, are widely used as capping agents or surface ligands during the synthesis of nanoparticles, such as those made from iron oxide.

In synthesis methods like thermal decomposition, an iron precursor is decomposed at high temperatures in the presence of surfactants, which can include tetradecanoic acid. The tetradecanoate molecules coordinate to the surface of the newly formed iron oxide nanocrystals. This surface functionalization serves several critical purposes:

Growth Control: The ligands mediate the growth of the nanoparticles, allowing for precise control over their final size and shape.

Dispersion and Stability: The hydrophobic tails of the tetradecanoate ligands form a protective layer that prevents the nanoparticles from aggregating, ensuring their stability in nonpolar solvents. nih.gov, researchgate.net

Surface Chemistry Modification: The coating changes the surface from hydrophilic (inorganic oxide) to hydrophobic (organic chains), which can be essential for subsequent processing or for creating compatibility with a polymer matrix in a composite material. mdpi.com, nih.gov

This surface modification is a crucial step in tailoring the properties of inorganic nanoparticles for advanced applications in fields ranging from biomedicine to catalysis. mdpi.com, nih.gov

Lubrication Mechanisms at the Nanoscale

At the nanoscale, the lubrication mechanism of compounds like iron;tetradecanoic acid is primarily governed by the formation of boundary lubrication films. When introduced between two sliding surfaces, either as an additive to a base oil or by forming in-situ on an iron-containing surface, the molecules create a thin, protective film that prevents direct solid-to-solid contact.

The film formation process involves the adsorption of the molecules onto the surfaces. The polar iron-carboxylate headgroup has a strong affinity for metal or metal oxide surfaces and acts as an anchor. The nonpolar tetradecanoate tails then orient themselves away from the surface. In a multilayer film, these aliphatic chains create a low-shear-strength plane. When the surfaces slide past each other, shear occurs within this soft organic layer rather than at the much harder, asperity-covered inorganic surfaces. This mechanism is fundamental to reducing friction and preventing wear under boundary lubrication conditions.

The effectiveness of this film depends on the strength of its adsorption to the surface and the packing density of the molecules. A well-ordered, densely packed film provides a more robust barrier against asperity contact. The formation of these films is an interfacial phenomenon that protects rubbing surfaces by creating a sacrificial layer with low shear stress at the nanoscale. nih.gov

Molecular and Interfacial Interactions in Complex Biological Systems

Investigation of Iron;tetradecanoic acid Interactions with Biological Membranes

The interaction of iron;tetradecanoic acid with biological membranes is multifaceted, stemming from its nature as a metallic salt of a saturated fatty acid. These interactions can lead to significant structural and functional changes in the cell membrane.

Lipid Bilayer Perturbation and Membrane Permeabilization Mechanisms

Iron;tetradecanoic acid can disrupt the integrity of the lipid bilayer through several mechanisms. As an amphipathic molecule, it possesses a hydrophilic iron-containing head and a hydrophobic tetradecanoic acid tail, allowing it to interface with and insert into the phospholipid bilayer. evitachem.com This insertion can disrupt the ordered packing of membrane lipids, potentially creating defects that increase membrane fluidity and permeability. liposomes.ca

The most significant mechanism of perturbation involves the pro-oxidant activity of the iron ion. The iron can participate in Fenton and Haber-Weiss reactions, generating highly reactive oxygen species (ROS). cellphysiolbiochem.com These ROS, particularly the hydroxyl radical, can attack the polyunsaturated fatty acids (PUFAs) within the membrane phospholipids, initiating a cascade of lipid peroxidation. cellphysiolbiochem.commdpi.com This process, a hallmark of a specific type of regulated cell death called ferroptosis, degrades the lipid molecules and fundamentally alters the membrane's structure. europeanreview.orgfrontiersin.org The oxidation of lipids introduces polar hydroperoxide groups into the hydrophobic core of the membrane, further disordering lipid packing and leading to increased membrane permeability and eventual loss of integrity. frontiersin.org

Molecular Dynamics Simulations of Iron;tetradecanoic acid-Membrane Interactions

While specific molecular dynamics (MD) simulations for iron;tetradecanoic acid are not extensively documented, studies on analogous systems, particularly membranes undergoing ferroptosis (iron-dependent lipid peroxidation), provide critical insights. frontiersin.orgresearchgate.net MD simulations are powerful computational tools that model the interactions of atoms and molecules over time, offering a high-resolution view of membrane dynamics. researchgate.netmdpi.complos.org

Simulations of oxidized membranes reveal significant structural changes. Key findings from these computational models include:

Increased Area per Lipid: As the lipids become more disordered, they occupy a larger surface area within the membrane plane. frontiersin.org

Altered Lipid Mobility: The lateral diffusion of lipids within the membrane is significantly affected. Studies have shown that lipid movement in a ferroptotic membrane is slower compared to a native membrane, likely due to altered intermolecular interactions and hydrogen bonding involving the new hydroperoxide groups. frontiersin.org

These simulation results suggest that the presence of iron;tetradecanoic acid could induce similar changes by promoting localized lipid peroxidation, leading to a membrane that is structurally compromised and more fluid. frontiersin.org

Table 1: Biophysical Changes in a Simulated Ferroptotic Membrane vs. Native Membrane frontiersin.org
PropertyNative MembraneFerroptotic MembraneChange
Outer Layer Thickness1.77 nm1.62 nm-0.15 nm
Inner Layer Thickness1.79 nm1.62 nm-0.17 nm
Area per Lipid (Outer Layer)0.62 nm²0.68 nm²+0.06 nm²
Area per Lipid (Inner Layer)0.61 nm²0.67 nm²+0.06 nm²

Formation of Lipid-Iron;tetradecanoic acid Nanoassemblies

The amphiphilic character of iron;tetradecanoic acid makes it a candidate for forming or being integrated into various lipid-based nanoassemblies. nih.gov These structures, which can include micelles, liposomes, or solid lipid nanoparticles, self-assemble in aqueous environments to minimize the unfavorable interaction between the hydrophobic fatty acid tails and water.

Research into related systems demonstrates the feasibility of incorporating iron into such nanoparticles. For instance, studies have successfully encapsulated iron oxide nanoparticles within the oily core of lipid nanocapsules for applications like magnetic targeting. nih.gov Similarly, other metal-chelating lipids have been shown to self-assemble into well-defined nanostructures, such as cubic or lamellar phases, which can be colloidally stable. rsc.org Based on these principles, iron;tetradecanoic acid could either self-assemble into nanoparticles or be used as a component in more complex formulations, where the iron atom is sequestered within a lipid matrix. The specific structure formed would depend on factors like concentration, temperature, and the presence of other stabilizing molecules.

Enzymatic Transformations and Biocatalysis Involving Iron;tetradecanoic acid

The iron and tetradecanoic acid components of the compound can interact with and influence various enzymatic pathways, particularly those related to iron homeostasis and fatty acid metabolism.

Interaction with Iron-Responsive Proteins and Enzymes

Cellular iron levels are tightly controlled by a sophisticated post-transcriptional regulatory system involving iron-responsive elements (IREs) and iron-regulatory proteins (IRPs). wikipedia.org IREs are specific stem-loop structures found in the untranslated regions of messenger RNAs (mRNAs) for proteins involved in iron metabolism. nih.govfrontiersin.org When cellular iron is scarce, IRPs bind to these IREs. This binding inhibits the translation of ferritin (the iron storage protein) mRNA and stabilizes the transferrin receptor (the iron import protein) mRNA, collectively acting to increase intracellular iron. wikipedia.orgnih.gov An influx of iron from a compound like iron;tetradecanoic acid would be expected to dislodge IRPs from the IREs, leading to increased ferritin synthesis for iron storage and decreased transferrin receptor synthesis to limit further iron uptake. biorxiv.org

Direct interactions between the fatty acid moiety and iron-related proteins are also possible. For example, research has shown that arachidonic acid, another fatty acid, can bind directly to a specific pocket in the ferritin protein. nih.gov This binding was found to enhance ferritin's ability to mineralize and store iron while simultaneously reducing iron release, suggesting a mechanism where fatty acids can directly modulate the function of iron-storage proteins. nih.gov

Furthermore, the activity of certain non-heme iron-containing enzymes can be modulated by iron levels. 5-lipoxygenase (5-LOX), an enzyme crucial for producing inflammatory mediators from fatty acids, contains a catalytic iron atom. nih.govscielo.br Studies have demonstrated that increasing the concentration of extracellular iron can lead to a significant, dose-dependent increase in 5-LOX activity and promote its translocation to the nuclear membrane. nih.govresearchgate.net

Table 2: Effect of Exogenous Iron (Fe³⁺) on 5-Lipoxygenase (5-LOX) Activity nih.gov
Fe³⁺ Concentration (µM)Relative 5-LOX Activity (% of Control)
0 (Control)100%
10~150%
50~180%
100~200%

Influence on Fatty Acid Metabolism Pathways at the Molecular Level

Iron;tetradecanoic acid can influence fatty acid metabolism by serving as both a substrate and a modulator. Tetradecanoic acid, or myristic acid, is a common saturated fatty acid that can be activated to myristoyl-CoA and subsequently enter the mitochondrial β-oxidation pathway to be broken down into acetyl-CoA for energy production. imrpress.com An excess supply of this fatty acid could potentially saturate this pathway.

Simultaneously, the presence of iron is intricately linked to lipid metabolism. Iron is a necessary cofactor for several enzymes in this pathway, including fatty acid desaturases. More critically, as discussed previously, excess labile iron can catalyze lipid peroxidation, leading to the degradation of PUFAs. mdpi.com This creates a metabolic crossroads where the tetradecanoic acid can be either catabolized for energy or, in an iron-rich environment, contribute to a cellular state where other fatty acids (especially PUFAs) are vulnerable to oxidative damage. cellphysiolbiochem.comnih.gov Iron has also been shown to promote the import of fatty acids and the formation of lipid droplets, the primary sites for storing neutral lipids. mdpi.comresearchgate.net

In the context of biocatalysis, the fatty acid component, tetradecanoic acid, can be a substrate for various enzymatic reactions. For example, lipases are widely used in industrial biocatalysis to synthesize esters from fatty acids, such as the production of isopropyl myristate from myristic acid and isopropanol. mdpi.comresearchgate.net This highlights the role of the fatty acid as a building block that can be enzymatically transformed into other molecules. mt.commdpi.com

Biocatalytic Potential of Iron;tetradecanoic acid in model systems

The biocatalytic potential of systems involving iron and tetradecanoic acid is an area of significant research, leveraging the unique properties of both components. Iron, with its accessible oxidation states (Fe²⁺ and Fe³⁺), is a crucial element in biocatalysis and electron transport chains. mdpi.com Iron-based catalysts are noted for being efficient, environmentally benign, and cost-effective. asianpubs.org Tetradecanoic acid, a common saturated fatty acid, serves as a substrate in various enzymatic reactions. atamanchemicals.combiointerfaceresearch.com The synergy between iron's catalytic prowess and tetradecanoic acid's role as a substrate or structural component is explored in several model systems.

A key area of investigation involves cytochrome P450 (P450) enzymes, a versatile superfamily of monooxygenases that catalyze a wide array of reactions. nih.govresearchgate.net Engineered P450s are particularly useful for the regio- and stereoselective oxidation of nonactivated C–H bonds. researchgate.net In one notable model system, the crystal structure of a P450 peroxygenase (CYP152K6) from Bacillus methanolicus was found to have tetradecanoic acid bound within its active site, despite the fatty acid not being part of the crystallization conditions. nih.gov This suggests the enzyme incorporated the lipid from its E. coli host during production. nih.gov In this system, the tetradecanoic acid's carboxylate group interacts with a conserved arginine residue, and a reactive iron-oxo species is formed, which then catalyzes substrate oxidation. nih.gov

Supported iron oxide catalysts have also been studied for their role in fatty acid conversion. In one study, a γ-Fe₂O₃/Al-MCM-41 catalyst significantly improved the conversion of palmitic acid under subcritical water conditions. rsc.org While the primary substrate was palmitic acid, the reaction products included tetradecanoic acid, demonstrating the catalyst's role in fatty acid transformations. rsc.org Furthermore, iron-salen complexes have been identified as effective catalysts for transesterification reactions, with tetradecanoate (B1227901) listed as a potential substrate for this process. google.com

Lipases are another class of enzymes where the biocatalytic potential involving tetradecanoic acid is evident. Lipase (B570770) from Rhizopus chinensis has been tested with various fatty acids, including tetradecanoic acid, for esterification reactions. biointerfaceresearch.com While the highest conversion rates were seen with other fatty acids, these studies help characterize the enzyme's affinity and potential for reactions involving tetradecanoic acid. biointerfaceresearch.com The biocatalytic synthesis of myristyl myristate (an ester of myristic acid) using immobilized Candida antarctica lipase highlights a commercially relevant application. researchgate.net

Table 1: Lipase-Catalyzed Esterification with Various Fatty Acids This table shows the conversion efficiency of lipase from Rhizopus chinensis with different saturated fatty acid substrates. Data is synthesized from findings in related studies.

Fatty Acid Substrate Chain Length Conversion Efficiency (%)
Butyric Acid C4 ~39.2
Hexanoic Acid C6 Data not specified
Caprylic Acid C8 ~92.0
Capric Acid C10 Data not specified
Laurate Acid C12 Data not specified
Tetradecanoic Acid C14 Data not specified, but studied
Palmitic Acid C16 Data not specified

Source: Synthesized from data in Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Molecular Mechanisms of Iron Transport and Homeostasis in Microorganisms

Iron is an essential micronutrient for nearly all microorganisms, but its bioavailability is often low in aerobic environments due to the insolubility of ferric iron (Fe³⁺). nih.gov To overcome this, microbes have evolved sophisticated strategies for iron acquisition, including the production of siderophores—small, high-affinity iron-chelating molecules. mdpi.comnih.govnih.govnih.gov

Role in Siderophore-Mediated Iron Acquisition Analogues

Siderophores are a diverse group of molecules classified by the chemical nature of their iron-coordinating ligands, which include hydroxamates, catecholates, and carboxylates. mdpi.com After chelating Fe³⁺ in the environment, the iron-siderophore complex is recognized by specific receptors on the microbial cell surface and transported into the cell. mdpi.com Inside the cell, iron is typically released via reduction to its more soluble ferrous (Fe²⁺) state. mdpi.com

Tetradecanoic acid has been identified as a structural component of certain siderophores, particularly those produced by marine microbes.

Loihichelins : A class of siderophores produced by the marine bacterium Halomonas LOB-5, are characterized by a peptidic head group and a fatty acid tail, which can range from decanoic to tetradecanoic acid. mdpi.com

Synechobactins : Siderophores produced by the cyanobacterium Anabaena flos-aquae, have shown fragmentation patterns in mass spectrometry that indicate the loss of tetradecanoic acid from the parent molecule. mdpi.com

Sodachelins : In a study of siderophores from the salt-flat bacterium Halomonas sp. GSS-10, one of the components identified in the sample was tetradecanoic acid. wsu.edu

The presence of a long hydrocarbon tail, such as that from tetradecanoic acid, imparts amphipathic properties to the siderophore. This structure is crucial for its function, potentially facilitating interactions with cell membranes or localization in specific microenvironments. The iron-binding core of the siderophore handles the chelation, while the fatty acid tail can anchor the molecule or influence its transport. Therefore, a simple compound like iron;tetradecanoic acid can be seen as a structural analogue to the fundamental components of these more complex natural products, representing the iron-binding function (iron) and the lipid interaction moiety (tetradecanoic acid).

Interaction with Microbial Cell Walls and Extracellular Polymeric Substances

The outer surfaces of microbial cells, including the cell wall and extracellular polymeric substances (EPS), are the primary interface for interaction with the environment. nih.gov These structures play a critical role in mediating the uptake of nutrients like iron.

The cell walls of certain bacteria contain lipid-based structures, such as the lipopolysaccharides (LPS) in Gram-negative bacteria, which are known to incorporate fatty acids, including tetradecanoic acid. ethernet.edu.et The hydrophobic nature of the tetradecanoic acid portion of an iron-fatty acid complex would facilitate its interaction with or incorporation into these lipid layers of the cell membrane and outer wall. atamanchemicals.com

EPS is a complex matrix of biopolymers, including polysaccharides, proteins, lipids, and nucleic acids, secreted by microorganisms. frontiersin.orgmdpi.com This matrix is crucial for biofilm formation, cell adhesion, and sequestering nutrients from the environment. mdpi.comasm.org EPS is rich in functional groups like carboxyl (-COOH) and hydroxyl (-OH), which are effective at binding metal cations, including iron. nih.govmdpi.com Studies on iron-oxidizing bacteria show that EPS can concentrate ferric ions, which is a key step in mineral oxidation and iron acquisition. nih.govmdpi.com

An iron;tetradecanoic acid complex could interact with this EPS matrix in a dual manner:

The iron cation could be bound by the anionic functional groups (e.g., uronic acids, carboxyl groups on proteins) within the EPS. nih.govmdpi.com

The tetradecanoic acid tail could hydrophobically interact with lipid components or other nonpolar regions within the EPS matrix.

This dual interaction could serve to localize iron near the cell surface, making it more accessible for subsequent transport into the cell. Research has shown that increased EPS can mitigate the toxicity of certain iron nanoparticles while also enhancing their adsorption to the cell surface, highlighting the complex and protective role of this extracellular layer. rsc.org

Table 2: Influence of Tetradecanoic (Myristic) Acid on P. aeruginosa Virulence Factors This table summarizes the observed inhibitory effects of tetradecanoic acid on various quorum sensing (QS)-regulated virulence factors in Pseudomonas aeruginosa PA14.

Virulence Factor Effect of Tetradecanoic Acid Concentration for Effect Reference
Pyocyanin Production 35-58% reduction 40 and 1,000 µM frontiersin.orgnih.gov
Swarming Motility ~90% reduction Not specified frontiersin.orgnih.gov
Biofilm Formation No significant effect Not specified frontiersin.orgnih.gov
ExoU Secretion (T3SS) Abolished 50 µM nih.gov

Source: Compiled from data in Frontiers in Microbiology and PMC. frontiersin.orgnih.gov

Investigation of Iron;tetradecanoic acid in Biomimetic Systems

Biomimetic systems are synthetic constructs designed to mimic natural biological systems, providing controlled environments to study molecular interactions. The investigation of iron;tetradecanoic acid in such systems offers insights into its behavior at biological interfaces, such as cell membranes.

One direct application involves the creation of biomimetic surfaces. A study demonstrated the fabrication of a superhydrophobic surface by immersing a substrate in a solution containing ferric chloride (FeCl₃·6H₂O) and tetradecanoic acid. researchgate.net This process creates a micron-rough surface structure that mimics the Lotus-Effect found in nature, demonstrating a direct interaction between the iron salt and the fatty acid to produce a material with specific, biologically-inspired properties. researchgate.net

Liposomes are widely used as biomimetic models of cell membranes. nih.govnih.gov These are spherical vesicles composed of a phospholipid bilayer surrounding an aqueous core, capable of carrying both hydrophobic and hydrophilic compounds. nih.gov The amphipathic nature of an iron-fatty acid complex makes it a candidate for study with liposomes. The hydrophobic tetradecanoic acid tail has a high affinity for the lipid bilayer core, while the iron headgroup would position itself at the polar interface. atamanchemicals.com Investigating the incorporation of iron;tetradecanoic acid into liposomes can elucidate its effects on membrane properties like fluidity and stability. capes.gov.brgla.ac.uk Such systems can also be used to model the transport of the compound across a membrane or its interaction with membrane-bound proteins. For instance, related compounds like isopropyl myristate are used in topical preparations to enhance absorption through the skin, and liposomal systems can model this permeation. nih.gov

Furthermore, biomimetic iron complexes are synthesized to model the catalytic activity of iron-containing enzymes. nih.govchemistryviews.org Synthetic iron(III) porphyrins, for example, have been developed to act as artificial NAD(P)H oxidases, mimicking the function of natural enzymes in aqueous solutions. chemistryviews.org While these studies may not use tetradecanoic acid directly as a ligand, they establish the principle of using iron complexes in biomimetic catalytic systems. The knowledge gained from the P450 systems, where tetradecanoic acid is a bound substrate to a heme-iron center, can inform the design of new biomimetic catalysts that utilize fatty acids to mediate or direct oxidative reactions. nih.gov

Environmental Biogeochemical Transformations and Fate of Iron;tetradecanoic Acid

Degradation Pathways and Metabolite Formation in Environmental Matrices

The breakdown of iron;tetradecanoic acid in the environment can occur through several pathways, primarily driven by light (photolysis) and microorganisms (biodegradation). These processes alter the chemical structure of the compound, leading to the formation of various metabolites and influencing its persistence and transport.

In aquatic environments, the photolytic degradation of iron(III)-carboxylate complexes is a significant transformation pathway, particularly in sunlit surface waters. nih.gov This process is initiated by the absorption of light, which induces a ligand-to-metal charge transfer (LMCT). In the case of iron(III) tetradecanoate (B1227901), this results in the reduction of Fe(III) to Fe(II) and the oxidation of the tetradecanoate ligand. copernicus.org

The primary photochemical reaction can be generalized as: Fe(III)(RCOO)2+ + hv → Fe(II) + RCOO•

The resulting carboxylate radical (RCOO•) is unstable and can undergo rapid decarboxylation to form carbon dioxide and an alkyl radical (R•).

RCOO• → R• + CO2

This alkyl radical can then react with dissolved oxygen to form a peroxy radical, initiating a cascade of further radical reactions. copernicus.org These reactions contribute to the breakdown of the organic ligand and the cycling of iron between its oxidation states. copernicus.org The efficiency of this photolysis is dependent on factors such as pH, the presence of other ligands, and the intensity of light. publish.csiro.au While specific studies on iron tetradecanoate are limited, research on other Fe(III)-carboxylate complexes shows that this photochemical process can be a dominant sink for carboxylic acids in the environment. york.ac.ukacs.org

Table 1: Key Reactions in the Photolytic Degradation of Iron(III) Carboxylates

StepReactionDescription
1. Photoexcitation Fe(III)(RCOO)²⁺ + hvAbsorption of a photon by the iron-carboxylate complex.
2. Charge Transfer Fe(III)(RCOO)²⁺ → Fe(II) + RCOO•Ligand-to-metal charge transfer, reducing iron and creating a carboxylate radical.
3. Decarboxylation RCOO• → R• + CO₂The unstable carboxylate radical loses carbon dioxide to form an alkyl radical.
4. Radical Propagation R• + O₂ → ROO•The alkyl radical reacts with oxygen, leading to further degradation reactions.
5. Iron Re-oxidation Fe(II) + Oxidants (e.g., ROS) → Fe(III)Fe(II) can be re-oxidized, allowing for a photocatalytic cycle. copernicus.org

This table is based on generalized mechanisms for iron-carboxylate photochemistry.

In soils and sediments, microbial activity is a crucial driver for the degradation of iron;tetradecanoic acid. The process involves the breakdown of the tetradecanoate component by microorganisms for energy and carbon. Long-chain fatty acids like tetradecanoic acid are generally biodegradable. nih.gov The biodegradation of the fatty acid would likely proceed through the β-oxidation pathway, a common metabolic process where two-carbon units are sequentially removed, producing acetyl-CoA.

The presence of iron may influence this process. Soil microorganisms, including various bacteria and fungi, are capable of degrading organic pollutants. mdpi.comspringerprofessional.de Some bacteria, known as iron-reducing bacteria (IRB), can use Fe(III) as an electron acceptor under anaerobic conditions, potentially reducing the iron component of the compound to Fe(II). mdpi.com Conversely, iron-oxidizing bacteria (IOB) could oxidize Fe(II) back to Fe(III) in aerobic environments. This microbial iron cycling could be coupled with the degradation of the tetradecanoate.

Iron;tetradecanoic acid is a salt formed from a weak acid (tetradecanoic acid) and a metal cation. In aqueous systems, metal carboxylates can dissociate into their constituent ions. europa.eu

Fe(RCOO)n ⇌ Fen+ + n(RCOO-)

The extent of this dissociation depends on the compound's solubility product (Ksp). Given the long carbon chain of tetradecanoic acid, iron tetradecanoate is expected to have low water solubility. Once dissociated, the iron cation will undergo hydrolysis, a reaction with water that produces iron hydroxide (B78521) species and releases protons, thereby lowering the pH of the solution. The specific species formed depends on the pH and the oxidation state of the iron (Fe(II) or Fe(III)). researchgate.netresearchgate.net For example, Fe(III) hydrolysis proceeds as follows:

Fe3+ + H2O ⇌ [Fe(OH)]2+ + H+ [Fe(OH)]2+ + H2O ⇌ [Fe(OH)2]+ + H+

These reactions can lead to the precipitation of insoluble iron hydroxides or oxides. nih.gov The tetradecanoate anion, being the conjugate base of a weak acid, will also react with water to a certain extent, establishing an equilibrium that can slightly increase the pH.

RCOO- + H2O ⇌ RCOOH + OH-

Interaction with Natural Organic Matter and Mineral Surfaces

The transport and bioavailability of iron;tetradecanoic acid in the environment are heavily influenced by its tendency to attach to solid particles, such as minerals and natural organic matter.

In soils and sediments, iron;tetradecanoic acid is expected to interact strongly with mineral surfaces. This interaction, or sorption, can occur through mechanisms involving both the iron and the tetradecanoate components.

The iron cation can bind to the surfaces of clay minerals (e.g., montmorillonite (B579905), kaolinite) and metal oxides (e.g., goethite). Clay minerals typically have a net negative surface charge, which attracts positively charged iron cations. semineral.esjwent.net Studies on ferrous iron (Fe²⁺) sorption onto montmorillonite show that it binds to the clay surface, and subsequent oxidation can lead to the formation of iron oxide precipitates on the mineral. rsc.org

Table 2: Factors Influencing Sorption of Iron;tetradecanoic acid Components on Minerals

ComponentInfluencing FactorMechanismEffect on Mobility
Iron Cation (Fe²⁺/Fe³⁺) Mineral Surface Charge (Negative)Electrostatic attraction, surface complexation.Decrease
pHAffects iron speciation and mineral surface charge.Variable
Tetradecanoate Anion Mineral Surface ChemistryLigand exchange with surface hydroxyl groups.Decrease
HydrophobicityPartitioning of the alkyl chain onto surfaces.Decrease

This table represents expected interactions based on the properties of the components and general sorption principles.

Natural organic matter (NOM), particularly humic and fulvic acids, plays a critical role in the environmental fate of metals. Humic substances are rich in functional groups, such as carboxylic and phenolic groups, which are excellent at binding, or chelating, metal ions. frontiersin.org Iron is known to form strong, stable complexes with humic acids. uri.edunih.gov

This complexation is highly pH-dependent. At lower pH values (e.g., pH 5), the interaction is dominated by chelation involving carboxylic and phenolic groups. nih.gov At higher, more neutral pH, the formation of iron hydroxides can compete with complexation, and iron may act as a bridge, linking humic acid molecules together, which can lead to flocculation. nih.gov

The formation of soluble iron-humic complexes can increase the mobility of iron in aquatic and soil environments, preventing its precipitation as iron hydroxides. frontiersin.org The long alkyl chain of the tetradecanoate portion of the molecule would likely interact with the hydrophobic domains within the complex structure of humic substances. This dual interaction—chelation of the iron and hydrophobic association of the fatty acid tail—would strongly bind iron;tetradecanoic acid to natural organic matter, significantly affecting its transport, bioavailability, and degradation.

Biogeochemical Cycling of Iron and Carbon in the Presence of Iron;tetradecanoic acid

The introduction of iron;tetradecanoic acid, an iron salt of a long-chain saturated fatty acid, into the environment can significantly influence the biogeochemical cycling of both iron and carbon. The interactions between the iron and the organic acid component drive transformations that affect their speciation, transport, and ultimate fate in aqueous and soil systems.

Influence on Iron Speciation in Aqueous and Soil Environments

The speciation of iron, existing primarily in the ferrous (Fe(II)) and ferric (Fe(III)) oxidation states, is a critical determinant of its solubility, bioavailability, and reactivity in the environment. quizlet.com The presence of tetradecanoic acid, as a component of iron;tetradecanoic acid, can modulate the transformation between these two states through several mechanisms.

In anoxic environments, such as saturated soils or sediments, microorganisms can utilize the organic acid component as an electron donor for the dissimilatory reduction of Fe(III) to Fe(II). asm.org This process increases the concentration of dissolved Fe(II), which is generally more soluble and mobile than Fe(III). Conversely, in oxic environments, the ferrous iron (Fe(II)) associated with the tetradecanoate can be oxidized to ferric iron (Fe(III)). This oxidation can be a biological process, catalyzed by iron-oxidizing bacteria, or an abiotic process. quizlet.com The presence of the fatty acid can influence the rate of this oxidation. nih.gov

The formation of iron-organic complexes with tetradecanoic acid can also stabilize iron in a particular oxidation state. For instance, the complexation of Fe(II) with organic ligands can protect it from rapid oxidation to Fe(III). This complexation is influenced by the pH of the surrounding medium and the presence of other competing ions.

The table below illustrates the expected changes in iron speciation under different environmental conditions in the presence of iron;tetradecanoic acid, based on general principles of iron biogeochemistry.

Environmental ConditionDominant ProcessExpected Change in Iron Speciation
Anoxic, circumneutral pHMicrobial Fe(III) reductionIncrease in dissolved Fe(II)
Oxic, acidic pHAbiotic/biotic Fe(II) oxidationConversion of Fe(II) to Fe(III) precipitates (e.g., ferric hydroxides)
Oxic, circumneutral pHComplexation with tetradecanoateStabilization of Fe(II) or formation of insoluble Fe(III)-organic complexes

This table is a representation of expected outcomes based on established biogeochemical principles.

Research on the interaction of iron with other organic acids has shown that the nature of the organic compound significantly affects iron mineralogy and reactivity. For example, the presence of organic compounds can lead to the formation of poorly crystalline iron oxides, which are more reactive and bioavailable than their crystalline counterparts.

Carbon Sequestration Potential through Iron-Organic Complex Formation

The interaction between iron and organic compounds like tetradecanoic acid plays a crucial role in the preservation and sequestration of organic carbon in soils and sediments. The formation of iron-organic complexes can protect the organic matter from microbial degradation, thereby enhancing its residence time in the environment.

When iron;tetradecanoic acid is introduced into the soil, the tetradecanoic acid can become adsorbed onto the surfaces of iron minerals, or it can exist as an iron-organic complex. This association with iron minerals, particularly iron oxides and hydroxides, provides a physical barrier that limits the access of extracellular enzymes produced by microorganisms, which are necessary for the decomposition of the organic matter. This protective mechanism is a significant pathway for the long-term storage of carbon in terrestrial and aquatic ecosystems.

The stability of these iron-organic complexes is influenced by various environmental factors, including pH, redox potential, and the presence of other ions. Under conditions that favor the dissolution of iron minerals, such as acidic and reducing environments, the associated organic carbon may be released and become more susceptible to degradation. Conversely, under conditions that promote the stability of iron oxides, the sequestration of the associated organic carbon is enhanced.

The table below summarizes research findings on the association of organic matter with iron minerals, which is relevant to the carbon sequestration potential of iron;tetradecanoic acid.

Study FocusKey FindingImplication for Carbon Sequestration
Microbial degradation of fatty acidsSaturated fatty acids are generally more resistant to degradation than unsaturated ones. researchgate.netThe tetradecanoic acid component of the complex is inherently more stable, favoring sequestration.
Adsorption of organic acids on iron oxidesOrganic acids can form strong surface complexes with iron oxides, inhibiting their dissolution. osti.govThis strong association enhances the long-term stability of the sequestered carbon.
Microbial iron reductionThe reduction of iron oxides can release associated organic matter. researchgate.netChanges in redox conditions can remobilize the sequestered carbon from iron;tetradecanoic acid.

This table synthesizes findings from studies on general iron-organic matter interactions.

Emerging Research Paradigms and Future Outlook for Iron;tetradecanoic Acid

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

Researchers are now developing ML models, such as deep generative models and support vector regression, to establish complex, non-linear relationships between material features and target properties. arxiv.orgaps.orgustb.edu.cn For iron;tetradecanoic acid, these approaches could enable the inverse design of novel metal carboxylates. arxiv.org Instead of synthesizing a compound and then testing its properties, scientists could define a desired property—such as enhanced hydrophobicity for a coating or a specific decomposition temperature for a nanoparticle precursor—and an AI model could predict the optimal molecular structure to achieve it.

The development of this field relies on the creation of extensive databases from both high-throughput computational screenings and physical experiments. aps.org By training algorithms on this data, it becomes possible to build robust predictive models. ustb.edu.cn For instance, an ML framework could be trained on data from various iron carboxylates to predict how modifications to the fatty acid chain length or the introduction of dopants would affect the final properties of a material, such as its performance in a corrosion-resistant coating. researchgate.netelectrochemsci.org This data-centric approach represents the fourth paradigm of materials science and holds immense potential for creating bespoke iron;tetradecanoic acid-based materials for targeted applications. arxiv.org

Potential AI/ML ApplicationMachine Learning TechniquePredicted Outcome/Property for Iron;tetradecanoic acidPotential Impact
Coating Performance OptimizationSupport Vector Regression (SVR), Neural NetworksCorrosion resistance, hydrophobicity, adhesionDesign of superior protective coatings for alloys. researchgate.netelectrochemsci.org
Nanoparticle Synthesis ControlGenerative Adversarial Networks (GANs), Reinforcement LearningParticle size, shape, and magnetic propertiesPrecise manufacturing of iron oxide nanoparticles from iron;tetradecanoic acid precursors. acs.org
Inverse Design of PrecursorsDeep Generative Models, Variational Autoencoders (VAEs)Optimal chemical structure for targeted decompositionAccelerated discovery of new precursors for chemical vapor deposition or catalysis. arxiv.org
Process Parameter OptimizationBayesian Optimization, Decision TreesReaction yield, purity, and energy efficiencyMore sustainable and cost-effective synthesis of iron;tetradecanoic acid. ustb.edu.cn

Exploration in Quantum Technologies and Spintronics

The intrinsic magnetic properties of iron compounds open a speculative but exciting frontier in quantum technologies and spintronics. tohoku.ac.jp Spintronics, or spin-based electronics, utilizes the spin of electrons in addition to their charge, promising devices with greater efficiency and functionality. tohoku.ac.jpnve.com While research directly involving iron;tetradecanoic acid in this domain is nascent, its role as a metal-organic compound and a precursor to magnetic iron oxides makes it a candidate for exploration. acs.org

Research has shown that metal-organic frameworks (MOFs) and other nanocrystal systems are being investigated for applications in magnetic memory and spintronics. unimib.itnih.gov Iron;tetradecanoic acid, as a molecule containing a transition metal center, could be engineered into structures, such as two-dimensional layers or frameworks, that exhibit unique spin-dependent properties. nih.gov The long hydrocarbon chains of the tetradecanoate (B1227901) ligands could serve to isolate magnetic iron centers, potentially allowing for the manipulation of individual spins, a key requirement for quantum computing.

Furthermore, iron-based materials like iron nitride are being studied for flexible spintronics, where magnetoelastic properties (the coupling of magnetic and mechanical properties) are crucial. tohoku.ac.jp Future research could investigate whether thin films or composites containing iron;tetradecanoic acid exhibit tunable magnetoelastic or magnetoresistive effects. The ability to synthesize and deposit this compound in a controlled manner could lead to its use in novel sensors or data storage elements where mechanical strain influences magnetic state. tohoku.ac.jp

Advanced Analytical Method Development for In-Situ Monitoring

A deeper understanding and optimization of the synthesis and application of iron;tetradecanoic acid require advanced analytical techniques capable of real-time, in-situ monitoring. The development of such methods allows researchers to observe chemical transformations as they happen, providing critical insights into reaction mechanisms, kinetics, and intermediate species.

Spectroscopic techniques are at the forefront of this effort. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, particularly with robust diamond-based probes, is a powerful tool for monitoring reactions in solution. researchgate.netnih.govacs.org This method can be used to track the consumption of reactants (e.g., tetradecanoic acid) and the formation of the iron;tetradecanoic acid complex in real-time. electrochemsci.org This would enable the precise optimization of synthesis conditions, such as temperature and stirring rate, to maximize yield and purity. electrochemsci.orggoogle.com

Raman spectroscopy offers a complementary approach, providing detailed information about the carbon chain structure and the metal-carboxylate coordination. researchgate.net The combination of Raman and IR spectroscopy can lead to a comprehensive identification of metal carboxylates within complex mixtures. researchgate.net For more complex systems, such as the formation of iron;tetradecanoic acid-based coatings or its decomposition into nanoparticles, in-situ monitoring can reveal the formation of transient intermediates that are invisible to conventional offline analysis. acs.orgrsc.org Techniques like ion chromatography can also be employed for the quantitative analysis of carboxylates and other ionic species in solution. researchgate.net

Analytical MethodInformation ProvidedAdvantage for In-Situ MonitoringReference
ATR-FTIR SpectroscopyMonitors changes in functional groups (e.g., C=O, COO⁻) and concentration of species in real-time.Non-destructive, provides kinetic data, and can be used in solution or on surfaces. researchgate.netnih.govacs.org
Raman SpectroscopyIdentifies vibrational modes of the carbon backbone and metal-ligand bonds.Highly specific for molecular structure, complementary to IR, and can be used with aqueous solutions. researchgate.net
Ion Chromatography (IC)Separates and quantifies ionic species, including carboxylate anions.Provides precise quantitative data on reactant consumption and side-product formation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Identifies volatile byproducts released during thermal decomposition.Crucial for understanding the mechanisms of nanoparticle formation from precursors. acs.org

Interdisciplinary Approaches for Solving Grand Challenges in Materials and Environmental Science

The most significant future impact of iron;tetradecanoic acid will likely come from its application in interdisciplinary research aimed at solving major societal challenges. mit.edumpie.de Materials science is inherently interdisciplinary, bridging physics, chemistry, and engineering to create novel solutions. mit.eduuniroma2.it

One grand challenge is material durability and sustainability . Corrosion costs economies billions of dollars annually and poses significant safety risks. mpie.de Iron;tetradecanoate-based coatings provide a promising solution for protecting metallic alloys. researchgate.netelectrochemsci.org Research combining materials science, electrochemistry, and surface engineering is focused on developing "smart" or self-healing coatings that are also environmentally friendly to produce. electrochemsci.org

Another critical area is environmental remediation and water security . Iron-based nanomaterials have shown great promise in detecting and degrading environmental pollutants. rsc.org As a versatile precursor, iron;tetradecanoic acid can be used to synthesize these nanoparticles with controlled properties. acs.org Furthermore, its application in creating superhydrophobic and liquid-infused surfaces addresses the challenge of oil-water separation, which is vital for cleaning up oil spills and treating industrial wastewater. researchgate.netacs.org

The development of advanced manufacturing processes is also a key challenge. The ability to use iron;tetradecanoic acid in one-step, environmentally friendly coating processes or as a precursor in chemical vapor deposition for creating thin films highlights its potential role in more sustainable manufacturing technologies. electrochemsci.org These interdisciplinary efforts, which unite chemists, materials scientists, and environmental engineers, are essential for translating the fundamental properties of iron;tetradecanoic acid into practical solutions for a sustainable future. mpie.dedickinson.edu

Grand ChallengeInterdisciplinary ApproachRole of Iron;tetradecanoic acidKey Research Areas
Corrosion and Material DegradationMaterials Science, Electrochemistry, Surface EngineeringForms hydrophobic, corrosion-resistant coatings. researchgate.netelectrochemsci.orgDevelopment of self-healing and environmentally friendly coatings.
Water Purity and Environmental RemediationEnvironmental Science, Nanotechnology, Chemical EngineeringPrecursor for pollutant-degrading iron nanoparticles; component of oil-water separation surfaces. rsc.orgacs.orgSynthesis of catalytic nanoparticles; design of advanced filtration membranes.
Sustainable ManufacturingChemical Engineering, Materials Chemistry, Green ChemistryUtilized in energy-efficient, one-step coating methods. electrochemsci.orgDevelopment of low-temperature deposition processes and recyclable materials.
Advanced Functional MaterialsPhysics, Chemistry, NanotechnologyPrecursor for magnetic nanoparticles for data storage or biomedical applications. acs.orgTuning magnetic properties at the nanoscale; surface functionalization.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving tetradecanoic acid in mammalian systems, and how can researchers accurately quantify its concentration in biological samples?

  • Methodological Answer: Tetradecanoic acid (C14:0) is a saturated fatty acid integral to lipid biosynthesis and cholesterol metabolism. To quantify its concentration in biological samples (e.g., serum, liver tissue), gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is recommended. These methods require derivatization (e.g., methyl ester formation) to enhance volatility and detection sensitivity. Internal standards like isotopic analogs (e.g., tetradecanoic acid-d27) should be used to correct for matrix effects .

Q. How does tetradecanoic acid influence lipid biosynthesis in hepatic tissues, and what experimental models are most appropriate for studying its role in non-alcoholic fatty liver disease (NAFLD)?

  • Methodological Answer: Elevated tetradecanoic acid levels are linked to NAFLD progression via increased lipid accumulation and cholesterol synthesis. Rodent models (e.g., high-fat diet-fed mice) and in vitro hepatocyte cultures are widely used. Metabolomic profiling combined with transcriptomic analysis can elucidate pathway-specific effects (e.g., SREBP-1c regulation). Researchers should validate findings using lipidomic datasets and histological staining (e.g., Oil Red O) to correlate biochemical changes with tissue pathology .

Q. What are the principal natural sources of tetradecanoic acid, and what extraction methodologies optimize yield while preserving structural integrity for subsequent analysis?

  • Methodological Answer: Tetradecanoic acid is abundant in nutmeg butter, coconut oil, and dairy fats. Soxhlet extraction using non-polar solvents (e.g., hexane) is effective for lipid isolation. For complex matrices like adipose tissue, enzymatic hydrolysis (e.g., lipase treatment) followed by solid-phase extraction (SPE) ensures high purity. Purity should be verified via nuclear magnetic resonance (NMR) or high-resolution MS .

Advanced Research Questions

Q. What contradictions exist in the literature regarding the role of tetradecanoic acid in cancer progression, particularly in prostate and lung cancer models, and how can transcriptomic and metabolomic approaches resolve these discrepancies?

  • Methodological Answer: While tetradecanoic acid is associated with apoptosis induction in prostate cancer (PC3) cells via branched derivatives (e.g., 12-methyltetradecanoic acid), its role in lung cancer remains unclear. Contradictions arise from cell-line-specific responses and varying experimental conditions (e.g., serum-free vs. lipid-rich media). Integrated multi-omics approaches (e.g., RNA-seq combined with stable isotope-resolved metabolomics) can identify context-dependent mechanisms. Researchers should standardize culture conditions and use knockout models (e.g., fatty acid synthase-deficient cells) to isolate effects .

Q. How do variations in sample preparation (e.g., derivatization techniques, extraction solvents) impact the quantification of tetradecanoic acid in complex matrices such as adipose tissue or serum, and what validation strategies ensure methodological rigor?

  • Methodological Answer: Methanol-based extraction efficiently recovers tetradecanoic acid but may co-extract phospholipids, requiring SPE cleanup. Derivatization with BF₃-methanol enhances GC-MS sensitivity but risks artifact formation. Method validation should include spike-and-recovery tests (≥85% recovery), inter-day precision (CV <15%), and cross-platform comparison (e.g., GC-MS vs. LC-MS). Environmental analysis protocols for perfluorinated analogs (e.g., PFTeDA) provide benchmarks for contamination control .

Q. How do dietary interventions alter tetradecanoic acid levels in ruminant models, and what statistical approaches (e.g., principal component analysis) effectively identify confounding variables in fatty acid profiling studies?

  • Methodological Answer: In heifer studies, glycerin-supplemented diets reduce tetradecanoic acid levels by 24.4%, likely due to altered rumen microbial β-oxidation. Principal component analysis (PCA) of fatty acid profiles (arranged in a 36 × 36 matrix) can distinguish diet-driven changes from breed-specific or age-related variation. Researchers should include covariates (e.g., feed intake, microbiome diversity) in multivariate models and validate using bootstrapping or permutation tests .

Guidelines for Rigorous Research Design

  • Data Contradiction Analysis: When conflicting results arise (e.g., tetradecanoic acid's pro-apoptotic vs. pro-lipogenic roles), conduct meta-analyses of publicly available datasets (e.g., GEO, MetaboLights) to identify consensus pathways. Use pathway enrichment tools (e.g., KEGG, Reactome) to contextualize findings .
  • Experimental Reproducibility: Document extraction and derivatization protocols in detail, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw chromatograms and spectral libraries to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.